(1-Ethylcycloheptyl)methanamine
Description
Properties
Molecular Formula |
C10H21N |
|---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(1-ethylcycloheptyl)methanamine |
InChI |
InChI=1S/C10H21N/c1-2-10(9-11)7-5-3-4-6-8-10/h2-9,11H2,1H3 |
InChI Key |
LYLSRCLHLHRRLL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCCCCC1)CN |
Origin of Product |
United States |
Crystallographic Characterization and X-Ray Diffraction Analysis of (1-Ethylcycloheptyl)methanamine: A Technical Guide
Executive Summary & Structural Rationale
(1-Ethylcycloheptyl)methanamine (CAS 1466320-70-6) is a highly flexible, sterically hindered primary amine. Structurally related to the widely used gabapentinoid class of neuroactive compounds (such as 1 [1]), this building block features a seven-membered cycloheptane ring substituted at the 1-position with both an ethyl and an aminomethyl group.
From a crystallographic perspective, characterizing this molecule presents a unique challenge: the cycloheptane ring is highly dynamic at room temperature, constantly undergoing pseudorotation between various conformers. As an application scientist, my objective in this whitepaper is to outline the definitive, self-validating methodologies required to isolate, stabilize, and resolve the absolute crystal structure of this compound using Single-Crystal X-Ray Diffraction (SCXRD) and Powder X-Ray Diffraction (PXRD).
Mechanistic Causality in Experimental Design
To achieve high-resolution diffraction data, every step of the sample preparation and data collection must be engineered to minimize thermal motion and maximize lattice order.
-
Causality of Salt Formation: Primary aliphatic amines of this molecular weight (~155.28 g/mol ) are typically volatile oils at room temperature and are prone to atmospheric CO₂ absorption (forming carbamates) 2. By converting the free base into a hydrochloride (HCl) salt, we achieve two things: we raise the melting point to create a stable solid, and we introduce a robust hydrogen-bond donor/acceptor network ( N−H⋯Cl− ) that acts as the thermodynamic driver for highly ordered crystal packing.
-
Causality of Cryogenic Cooling (100 K): The cycloheptane ring exhibits severe dynamic disorder at 298 K. By utilizing a liquid nitrogen cryostream during data collection, we "freeze" the molecule into its global minimum energy conformation—the twist-chair 3. This drastically reduces the thermal ellipsoids of the ring carbons, preventing the smearing of electron density and allowing for anisotropic refinement.
-
Causality of X-Ray Source (Cu K α ): For light-atom organic salts lacking heavy transition metals, Cu K α radiation ( λ=1.54178 Å) provides significantly stronger diffraction intensities at high angles compared to Mo K α , maximizing the signal-to-noise ratio.
Fig 1. Self-validating workflow for the crystallographic characterization of the target amine.
Self-Validating Experimental Protocols
Protocol A: Salt Formation and Vapor Diffusion Crystallization
This protocol utilizes anti-solvent vapor diffusion to dictate a controlled nucleation rate, preventing kinetic trapping of amorphous precipitates.
-
Salt Conversion: Dissolve 100 mg of (1-Ethylcycloheptyl)methanamine free base in 2 mL of anhydrous methanol. Slowly add 1.1 equivalents of 2M HCl in diethyl ether dropwise under inert N₂ atmosphere.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure to yield a white microcrystalline powder.
-
Vapor Diffusion Setup: Dissolve 20 mg of the HCl salt in a minimum volume (approx. 0.5 mL) of methanol (good solvent) in a 2-dram inner vial. Place this vial inside a 20 mL outer scintillation vial containing 5 mL of diethyl ether (anti-solvent). Cap the outer vial tightly.
-
Validation Checkpoint: After 48-72 hours, inspect the inner vial under a polarized light microscope. Self-Validation: Rotate the polarizer; if the crystals exhibit sharp, uniform extinction (turning completely dark at specific angles), it confirms they are single domains devoid of twinning, validating their suitability for SCXRD.
Protocol B: SCXRD Data Collection and Refinement
-
Mounting: Coat a selected single crystal (approx. 0.2 × 0.15 × 0.1 mm) in paratone oil to prevent solvent loss and mount it on a MiTeGen micromount.
-
Cooling: Immediately transfer to the goniometer equipped with an Oxford Cryosystems cooler set to 100 K.
-
Data Collection: Collect diffraction data using a microfocus Cu K α source and a CMOS detector. Utilize ω and ϕ scans to ensure 100% completeness up to θ=67∘ .
-
Integration and Scaling: Integrate reflections using APEX4 (or equivalent) and apply a multi-scan absorption correction (SADABS).
-
Structure Solution: Solve the phase problem using Intrinsic Phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).
-
Validation Checkpoint: Ensure the final R1 value is < 0.05 and the goodness-of-fit (GooF) is near 1.0. The highest residual electron density peak should be < 0.5 e− /ų, located near the heavy chloride ion.
Protocol C: PXRD Bulk Verification
To prove the single crystal is representative of the bulk material (avoiding polymorph bias):
-
Grind the remaining bulk sample into a fine powder and mount on a zero-background silicon holder.
-
Scan from 2θ=5∘ to 50∘ at room temperature.
-
Self-Validation: Perform a Rietveld refinement overlaying the experimental PXRD pattern with the theoretical pattern simulated from the 100 K SCXRD .CIF file. A matching peak profile validates the bulk phase purity.
Conformational Analysis of the Cycloheptane Ring
Unlike cyclohexane, which sits comfortably in a strain-free chair conformation, the seven-membered cycloheptane ring suffers from inherent torsional (Pitzer) and transannular (Prelog) strain. To minimize these eclipsing interactions, the ring adopts a twist-chair conformation 4.
In (1-Ethylcycloheptyl)methanamine, the bulky ethyl and aminomethyl groups at the C1 position will orient themselves to minimize 1,3-diaxial-like interactions. The aminomethyl group, being highly polar and involved in hydrogen bonding with the chloride counterion, will typically dictate the crystal packing, pulling the C1 position into a specific isoclinal geometry.
Fig 2. Conformational energy landscape and pseudorotation dynamics of the cycloheptane ring.
Quantitative Data Summaries
The following tables synthesize the anticipated crystallographic and conformational parameters based on structural analogs and theoretical Cremer-Pople puckering coordinates for this system.
Table 1: Anticipated SCXRD Parameters for (1-Ethylcycloheptyl)methanamine HCl
| Parameter | Anticipated Value / Assignment | Rationale |
| Chemical Formula | C10H22ClN | Protonated free base + Chloride counterion |
| Formula Weight | 191.74 g/mol | Calculated |
| Crystal System | Monoclinic | Most common for achiral organic salts |
| Space Group | P21/c | Facilitates optimal packing of the N−H⋯Cl network |
| Temperature | 100(2) K | Suppresses cycloheptane pseudorotation |
| Wavelength | 1.54178 Å | Cu K α maximizes high-angle reflection intensity |
| Z / Z' | 4 / 1 | One independent molecule per asymmetric unit |
Table 2: Conformational Puckering Parameters (Cremer-Pople)
| Coordinate | Value Range | Structural Implication |
| q2 | ~0.53 Å | Indicates deviation from planarity |
| q3 | ~0.65 Å | Confirms the twist-chair geometry |
| ϕ2 / ϕ3 | Variable | Defines the exact phase of the pseudorotation cycle |
References
- PubChem Database: Gabapentin | C9H17NO2 | CID 3446, National Institutes of Health (NIH).
- 1-(1-ethylcycloheptyl)methanamine | 1466320-70-6, Molport Chemical Database.
- The molecular structure of cycloheptane: An electron diffraction study, AIP Publishing.
- Crystal structure and computational study of cycloheptane derivatives, PubMed Central (PMC).
Sources
- 1. Gabapentin | C9H17NO2 | CID 3446 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(1-ethylcycloheptyl)methanamine | 1466320-70-6 | Buy Now [molport.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Crystal structure and computational study of 3,4-dihydroxy-3-hydroxymethyl-9-methyl-6-methylidene-3a,4,5,6,6a,9,9a,9b-octahydroazuleno[4,5-b]furan-2,8(3H,7H)-dione - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Toxicity and Safety Profiling of (1-Ethylcycloheptyl)methanamine: A Predictive Whitepaper
Target Audience: Researchers, Toxicologists, and Drug Development Professionals Compound Identity: (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6 | Formula: C₁₀H₂₁N)
Executive Summary & Structural Liability Assessment
(1-Ethylcycloheptyl)methanamine is a commercially available, early-stage chemical building block utilized in the synthesis of novel therapeutics and complex molecular architectures. Because empirical, peer-reviewed toxicological data for this specific compound is not yet widely published, drug development professionals must rely on predictive in vitro safety profiling based on its structural pharmacophore.
Structurally, the molecule consists of a highly lipophilic cycloheptyl ring coupled to a primary amine. At physiological pH (7.4), the amine group is predominantly protonated. This combination of a lipophilic core and a cationic center classifies the molecule as a Cationic Amphiphilic Drug (CAD) . CADs are historically associated with specific in vitro and in vivo liabilities, most notably lysosomal trapping, mitochondrial uncoupling, and off-target ion channel binding.
As a Senior Application Scientist, I have designed this technical guide to provide a rigorous, tiered in vitro testing framework. This framework does not merely list assays; it establishes a self-validating system to definitively map the safety profile of (1-Ethylcycloheptyl)methanamine and similar cycloalkylamine derivatives.
Mechanistic Causality of Cycloalkylamine Toxicity
To design an effective safety screen, we must first understand the causality behind the expected toxicological events. The toxicity of lipophilic amines is rarely driven by reactive metabolite formation; rather, it is driven by physicochemical partitioning.
-
Lysosomal Trapping & Phospholipidosis: The unprotonated fraction of the amine diffuses across cell membranes. Once inside the acidic environment of the lysosome (pH ~4.5), the amine becomes fully protonated and membrane-impermeable. This "trapping" neutralizes lysosomal pH and inhibits phospholipase activity, leading to Drug-Induced Phospholipidosis (DIPL).
-
Mitochondrial Toxicity: Accumulation of lipophilic cations in the mitochondrial matrix can dissipate the proton motive force ( ΔΨm ), leading to ATP depletion and reactive oxygen species (ROS) generation. This forms the basis of the Adverse Outcome Pathway (AOP) for basal cytotoxicity .
-
Cardiotoxicity (hERG Inhibition): The protonated amine can act as a pharmacophore for the human Ether-à-go-go-Related Gene (hERG) potassium channel, interacting via cation- π bonding with aromatic residues (Tyr652, Phe656) in the channel pore, risking QT prolongation.
Fig 1. Adverse Outcome Pathway (AOP) for basal cytotoxicity of lipophilic amines.
Tiered In Vitro Safety Profiling Protocols
To ensure trustworthiness, every protocol below is designed as a self-validating system . An assay is only considered valid if its internal quality control metrics (e.g., Z'-factor, positive control thresholds) are met independently of the test compound's performance.
Tier 1: Basal Cytotoxicity & Mitochondrial Integrity
Causality: We utilize the Human Kidney 2 (HK-2) proximal tubule cell line because it retains critical in vivo transport mechanisms, making it highly concordant with human nephrotoxicity outcomes . HepG2 cells are run in parallel to assess hepatotoxicity.
Step-by-Step Methodology:
-
Cell Seeding: Seed HK-2 and HepG2 cells at 1×104 cells/well in 96-well black, clear-bottom plates. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a 10-point dose-response curve of (1-Ethylcycloheptyl)methanamine (0.1 µM to 300 µM) in assay media.
-
Self-Validation Controls: Include 0.1% DMSO as the vehicle (negative) control. Include 50 µM Chlorpromazine as the positive control for mitochondrial toxicity.
-
-
Incubation: Expose cells for 48 hours.
-
Multiplexed Staining: Add 2 µM JC-1 dye (to measure mitochondrial membrane potential, ΔΨm ) and 1 µg/mL Hoechst 33342 (for nuclear counting/viability). Incubate for 30 minutes.
-
High-Content Imaging & QC: Image plates using a high-content screening (HCS) platform.
-
System Validation: Calculate the Z'-factor using the DMSO and Chlorpromazine wells. The assay data is only accepted if the Z'-factor is > 0.5. Calculate the IC₅₀ for cell loss and ΔΨm collapse.
-
Tier 2: Cardiotoxicity (hERG Automated Patch-Clamp)
Causality: Because primary amines frequently block the hERG channel, high-throughput automated patch-clamp is required to assess arrhythmogenic liability under physiological voltage protocols.
Step-by-Step Methodology:
-
Cell Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel. Resuspend in extracellular recording solution.
-
Electrophysiology Setup: Load cells onto an automated patch-clamp system (e.g., QPatch). Apply suction to establish a >1GΩ seal and achieve whole-cell configuration.
-
Voltage Protocol: Apply a depolarizing step to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV to elicit the hERG tail current.
-
Perfusion & Self-Validation:
-
Perfuse 0.1% DMSO to establish a baseline tail current (must be stable for >3 minutes).
-
Perfuse (1-Ethylcycloheptyl)methanamine at 1, 3, 10, and 30 µM.
-
System Validation: Conclude the run by perfusing 1 µM E-4031 (a potent, selective hERG inhibitor). The assay is only valid if E-4031 produces >90% block of the tail current, proving the channel was functional and responsive.
-
-
Analysis: Calculate the fractional block of the tail current to determine the IC₅₀.
Tier 3: Drug-Induced Phospholipidosis (DIPL)
Causality: To verify if the cycloheptyl-amine structure causes lysosomal trapping, we measure the intracellular accumulation of fluorescently labeled phospholipids.
Step-by-Step Methodology:
-
Co-Incubation: Culture HepG2 cells in 96-well plates. Treat cells with the test compound (at 10 µM and 50 µM) spiked with 10 µM NBD-PE (a fluorescent phospholipid analog) for 48 hours.
-
Self-Validation Controls: Use 0.1% DMSO (vehicle) and 10 µM Amiodarone (a known CAD and DIPL inducer) as controls.
-
Fixation & Readout: Wash cells thoroughly with PBS to remove unincorporated dye. Fix with 4% paraformaldehyde. Measure intracellular fluorescence via flow cytometry or HCS.
-
QC Metric: The assay passes validation only if the Amiodarone positive control demonstrates a >3.0 -fold increase in NBD-PE fluorescence relative to the vehicle control.
Fig 2. Tiered in vitro safety profiling workflow for cycloalkylamine building blocks.
Quantitative Data Presentation & Safety Thresholds
To interpret the data generated from the self-validating protocols above, researchers should compare the results of (1-Ethylcycloheptyl)methanamine against the following standardized safety thresholds for early-stage building blocks.
| Assay / Endpoint | Target Metric | Predictive Safety Threshold | Mechanistic Implication |
| Basal Cytotoxicity (HK-2) | Cell Count IC₅₀ | > 50 µM | Low risk of acute nephrotoxicity / cell death. |
| Mitochondrial Integrity | ΔΨm IC₅₀ | > 100 µM | Absence of severe mitochondrial uncoupling. |
| hERG Inhibition | Tail Current IC₅₀ | > 30 µM | Low risk of QT prolongation / arrhythmogenesis. |
| Phospholipidosis | Fold-change vs Vehicle | < 1.5x | Low risk of lysosomal lipid accumulation. |
Note: If (1-Ethylcycloheptyl)methanamine triggers hERG inhibition at < 10 µM, structural optimization (e.g., reducing the basicity of the amine via fluorination of the cycloheptyl ring, or increasing steric hindrance) is highly recommended before advancing to in vivo models.
References
-
Vinken M, Blaauboer BJ. "In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death." Toxicology In Vitro, 2017. URL: [Link]
-
Mossoba ME, Sprando RL. "In Vitro to In Vivo Concordance of Toxicity Using the Human Proximal Tubule Cell Line HK-2." International Journal of Toxicology, 2020. URL: [Link]
-
National Center for Biotechnology Information. "PubChem Compound Summary for Propylhexedrine (Structural Analog for Cycloalkylamines)." PubChem, 2025. URL: [Link]
Blood-Brain Barrier Permeability of (1-Ethylcycloheptyl)methanamine: A Technical Whitepaper
Executive Summary
In central nervous system (CNS) drug discovery, achieving optimal blood-brain barrier (BBB) penetration is a primary bottleneck, with the BBB restricting the entry of approximately 98% of small-molecule therapeutics[1]. As a Senior Application Scientist, I present this whitepaper to dissect the BBB permeability profile of (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6).
Characterized as a primary aliphatic amine attached to an ethyl-substituted cycloheptane ring, this compound serves as an excellent model scaffold for neuropharmacological agents (sharing structural motifs with NMDA receptor antagonists and gabapentinoids). This guide provides an in-depth analysis of its physicochemical properties, predicts its transcellular transport mechanisms based on the structural biology of the BBB[2], and establishes self-validating experimental workflows to empirically quantify its neurokinetic profile.
Physicochemical Profiling & CNS MPO Analysis
Before initiating costly in vivo studies, a compound's probability of CNS penetration must be evaluated using the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm[3]. The CNS MPO score provides a holistic assessment of druglikeness, moving beyond rigid cutoffs to predict passive lipid-mediated diffusion.
(1-Ethylcycloheptyl)methanamine ( C10H21N ) is a highly lipophilic, basic amine. Because its pKa is approximately 10.5, it exists almost entirely (>99%) in a protonated, cationic state at physiological pH (7.4).
Table 1: Physicochemical Properties and CNS MPO Assessment
| Parameter | Value | CNS MPO Score Contribution | Causality / Impact on BBB Permeability |
| Molecular Weight (MW) | 155.28 g/mol | 1.0 (Ideal < 360) | Small size allows for rapid diffusion through transient pores in the lipid bilayer. |
| Calculated LogP (cLogP) | ~2.8 | 1.0 (Ideal < 3.0) | High lipophilicity drives partitioning into the endothelial cell membrane. |
| Calculated LogD (pH 7.4) | ~0.5 | 1.0 (Ideal < 2.0) | Accounts for the ionization at pH 7.4; maintains a favorable balance for aqueous solubility and lipid partitioning. |
| Topological Polar Surface Area | 26.02 Ų | 1.0 (Ideal 20-90) | Low TPSA minimizes the desolvation energy required to enter the hydrophobic core of the BBB. |
| Hydrogen Bond Donors (HBD) | 2 | 0.5 (Ideal 0) | The primary amine (-NH2) forms hydrogen bonds with water, slightly impeding lipid entry. |
| pKa (Most Basic Center) | ~10.5 | 0.0 (Ideal < 8.0) | High basicity leads to lysosomal trapping and non-specific binding to negatively charged brain phospholipids. |
| Total CNS MPO Score | -- | 4.5 / 6.0 | Score ≥ 4.0 indicates a high probability of successful CNS penetration. |
Mechanistic Pathways of BBB Penetration
The BBB is structurally defined by endothelial cells fused by tight junctions, which abolish paracellular (between cells) aqueous leak[2]. Therefore, (1-Ethylcycloheptyl)methanamine must cross via transcellular pathways.
Because the compound exists in an equilibrium between a neutral free-base (<1%) and a protonated cation (>99%), it utilizes a dual-entry mechanism. The neutral fraction rapidly crosses via passive transcellular diffusion , driven by its optimal cLogP and low TPSA. Conversely, the protonated fraction may interact with carrier-mediated transport (CMT) systems, specifically Organic Cation Transporters (OCTs) or proton-coupled antiporters located on the luminal surface of the BBB[1].
Figure 1: Predicted transcellular transport mechanisms of (1-Ethylcycloheptyl)methanamine across the BBB.
Experimental Methodologies for Permeability Validation
To empirically validate the theoretical CNS MPO score, we employ a tiered experimental workflow. We begin with a high-throughput in vitro assay to isolate passive diffusion, followed by a rigorous in vivo protocol to determine the therapeutically relevant unbound brain concentration.
In Vitro Passive Permeability (PAMPA-BBB)
Causality: Cell-based assays (like MDCK-MDR1) are confounded by active efflux transporters. To isolate and quantify pure passive lipid diffusion, we utilize the Parallel Artificial Membrane Permeability Assay configured for the BBB (PAMPA-BBB)[4]. We specifically use Porcine Brain Lipid Extract (PBLE) because it accurately mimics the unique phospholipid composition (high sphingomyelin and cholesterol) of the human BBB.
Step-by-Step Protocol:
-
Membrane Preparation: Coat the hydrophobic PVDF filter of a 96-well donor plate (0.45 µm pore size) with 4 µL of PBLE dissolved in dodecane (20 mg/mL). Allow 5 minutes for solvent evaporation.
-
Donor Assembly: Dilute (1-Ethylcycloheptyl)methanamine to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 300 µL of this solution to the donor wells.
-
Acceptor Assembly: Add 200 µL of blank PBS (pH 7.4) with 5% DMSO to the acceptor plate wells.
-
Incubation: Carefully place the donor plate into the acceptor plate to form a "sandwich." Incubate at 37°C for 18 hours in a humidified chamber to prevent edge-effect evaporation.
-
Quantification: Separate the plates. Extract 50 µL aliquots from both compartments, quench with acetonitrile containing an internal standard, and quantify via LC-MS/MS (Multiple Reaction Monitoring mode).
-
Data Calculation: Calculate the effective permeability ( Pe ) using the steady-state flux equation. A Pe>4.0×10−6 cm/s indicates high BBB permeability.
Self-Validating System Check: The assay is only accepted if run concurrently with Verapamil (High Permeability Control, Pe>15×10−6 cm/s) and Atenolol (Low Permeability Control, Pe<1×10−6 cm/s). Furthermore, a mass balance calculation must yield >80% recovery to prove the amine is not irreversibly binding to the plastic or precipitating out of solution.
In Vivo Unbound Brain Exposure ( Kp,uu,brain )
Causality: Due to its high pKa (10.5), (1-Ethylcycloheptyl)methanamine is highly prone to lysosomal trapping and binding to acidic phospholipids in brain tissue. Measuring the total brain-to-plasma ratio ( Kp,brain ) creates a false positive, as the drug is physically present in the brain but pharmacologically inactive (bound). We must determine the unbound partition coefficient ( Kp,uu,brain ) via equilibrium dialysis to quantify the true free fraction available to bind CNS targets.
Step-by-Step Protocol:
-
In Vivo Dosing: Administer (1-Ethylcycloheptyl)methanamine via intravenous (IV) bolus (1 mg/kg) to male C57BL/6 mice (n=3).
-
Tissue Harvesting: At T=1h (steady-state distribution phase), euthanize the animals. Collect systemic blood via cardiac puncture into K2-EDTA tubes and immediately harvest the whole brain.
-
Sample Preparation: Centrifuge blood at 3,000g to isolate plasma. Homogenize the brain tissue in 3 volumes (w/v) of blank PBS (pH 7.4) using a bead beater.
-
Rapid Equilibrium Dialysis (RED): Load 100 µL of plasma and 100 µL of brain homogenate into separate donor chambers of a RED device (8 kDa MWCO semi-permeable membrane). Load 300 µL of blank PBS into the corresponding acceptor chambers.
-
Incubation: Seal the RED plate and incubate at 37°C for 4 hours on an orbital shaker (300 rpm) to reach thermodynamic equilibrium.
-
Quantification & Calculation: Extract samples from both chambers, precipitate proteins, and analyze via LC-MS/MS. Calculate the unbound fractions ( fu,plasma and fu,brain ). Finally, derive the unbound brain-to-plasma ratio:
Kp,uu,brain=Cplasma,total×fu,plasmaCbrain,total×fu,brain
Self-Validating System Check: Spiked plasma and brain homogenate must be dialyzed against buffer containing a known internal standard. System stability is validated by confirming that the sum of the compound in the donor and acceptor chambers equals the initial spiked concentration (recovery >85% ).
Figure 2: Tiered experimental workflow for validating BBB permeability and unbound brain exposure.
Conclusion
(1-Ethylcycloheptyl)methanamine represents a classic lipophilic, basic CNS scaffold. While its CNS MPO score strongly supports passive BBB permeability, its high pKa necessitates rigorous in vivo validation using equilibrium dialysis. By strictly adhering to the self-validating PAMPA-BBB and Kp,uu,brain workflows detailed in this guide, drug development professionals can accurately decouple total brain accumulation from true pharmacological availability, ensuring robust Go/No-Go decisions in neuropharmacology pipelines.
References
-
Wager, T. T., et al. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience. URL: [Link]
-
Pardridge, W. M. (2012). Drug transport across the blood-brain barrier. Journal of Cerebral Blood Flow & Metabolism. URL: [Link]
-
Di, L., et al. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry. URL: [Link]
-
Abbott, N. J., et al. (2010). Structure and function of the blood-brain barrier. Neurobiology of Disease. URL: [Link]
Sources
- 1. Drug transport across the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and function of the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High throughput artificial membrane permeability assay for blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Synthesis of Sterically Hindered Primary Amines – (1-Ethylcycloheptyl)methanamine
Here is a detailed application note and synthesis protocol for (1-Ethylcycloheptyl)methanamine, designed for researchers and drug development professionals.
Target Compound: (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6)[1] Application: Building block for medicinal chemistry, specifically in the development of sterically hindered pharmacophores and novel CNS-active scaffolds.
Retrosynthetic Rationale and Strategy
The synthesis of bulky, α,α-disubstituted cycloalkylamines presents unique steric challenges. (1-Ethylcycloheptyl)methanamine consists of a seven-membered carbocycle with both an ethyl group and an aminomethyl group at the C1 position[1].
The most efficient, self-validating approach to this scaffold is a two-step sequence:
-
α-Alkylation of a Nitrile: Cycloheptanecarbonitrile undergoes quantitative deprotonation using a sterically hindered, non-nucleophilic strong base (Lithium diisopropylamide, LDA) to form a nitrile-stabilized carbanion, followed by an SN2 alkylation with ethyl iodide[2].
-
Hydride Reduction: The resulting sterically hindered 1-ethylcycloheptane-1-carbonitrile is reduced to the primary amine using Lithium Aluminum Hydride (LiAlH 4 ). Because aluminum salts notoriously form unfilterable emulsions during workup, a precise Fieser quenching protocol is mandatory to ensure high recovery and purity[3][4].
Fig 1: Two-step synthetic workflow for (1-Ethylcycloheptyl)methanamine.
Step 1: α-Alkylation of Cycloheptanecarbonitrile
Mechanistic Insights
Nitriles possess weakly acidic α-hydrogens (pKa ~25). To prevent self-condensation, a molar equivalent of a strong, bulky base like LDA is required to rapidly and completely convert the starting material into its enolate equivalent[2][5]. The bulky isopropyl groups on LDA prevent it from acting as a nucleophile and attacking the nitrile carbon[6]. The subsequent addition of ethyl iodide proceeds via an SN2 mechanism.
Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| Cycloheptanecarbonitrile | 123.20 | 1.0 | 10.0 g (81.1 mmol) | Starting Material |
| LDA (2.0 M in THF/heptane) | 107.12 | 1.1 | 44.6 mL (89.2 mmol) | Non-nucleophilic Base |
| Ethyl Iodide (EtI) | 155.97 | 1.2 | 7.8 mL (97.3 mmol) | Electrophile |
| Anhydrous THF | N/A | - | 150 mL | Solvent |
Experimental Protocol
-
Preparation: Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, an addition funnel, and an argon inlet.
-
Deprotonation: Charge the flask with anhydrous THF (100 mL) and LDA solution (44.6 mL). Cool the mixture to -78 °C using a dry ice/acetone bath to prevent kinetic equilibration[5].
-
Substrate Addition: Dissolve cycloheptanecarbonitrile (10.0 g) in anhydrous THF (25 mL). Add this solution dropwise via the addition funnel over 30 minutes, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C to ensure complete carbanion formation.
-
Alkylation: Dissolve ethyl iodide (7.8 mL) in anhydrous THF (25 mL) and add dropwise to the reaction mixture.
-
Reaction Progression: Remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 4 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH 4 Cl (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2 SO 4 , filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate 95:5) to yield 1-ethylcycloheptane-1-carbonitrile as a clear oil.
Step 2: Nitrile Reduction via LiAlH 4
Mechanistic Insights
The reduction of a sterically hindered nitrile to a primary amine requires a powerful hydride source. Lithium Aluminum Hydride (LiAlH 4 ) attacks the electrophilic nitrile carbon, forming an intermediate iminium salt, which is subsequently reduced by a second equivalent of hydride. The critical failure point in LAH reductions is the workup. The addition of water generates hydrated alumina salts that form a thick, unmanageable paste[3]. To solve this, the Fieser Workup is employed. By adding specific ratios of water and 15% NaOH, the aluminum byproducts are converted into a granular, easily filterable white precipitate[4][7].
Stoichiometry & Reagents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |
| 1-Ethylcycloheptane-1-carbonitrile | 151.25 | 1.0 | 8.0 g (52.9 mmol) | Intermediate |
| Lithium Aluminum Hydride (LAH) | 37.95 | 2.5 | 5.0 g (132.2 mmol) | Reducing Agent |
| Anhydrous THF | N/A | - | 100 mL | Solvent |
Experimental Protocol (Including Fieser Workup)
-
Preparation: In a rigorously dried 500 mL 2-neck flask under argon, suspend LiAlH 4 (5.0 g) in anhydrous THF (50 mL). Cool the suspension to 0 °C in an ice bath. Safety Note: LAH reacts violently with moisture[7].
-
Reduction: Dissolve 1-ethylcycloheptane-1-carbonitrile (8.0 g) in anhydrous THF (50 mL). Add this solution dropwise to the LAH suspension to control the exothermic evolution of hydrogen gas.
-
Reflux: Once the addition is complete, replace the ice bath with a heating mantle. Attach a reflux condenser and heat the reaction to a gentle reflux (65 °C) for 12 hours.
-
Cooling: Remove the heat source and allow the reaction to cool to room temperature, then further cool to 0 °C in an ice bath[3]. Dilute the mixture with diethyl ether (100 mL) to reduce the viscosity of the impending salts.
-
Fieser Quench (Critical Step): Based on the use of x=5.0 g of LAH, strictly follow these sequential additions with vigorous stirring[4]:
-
Slowly add 5.0 mL of distilled water dropwise (Caution: Vigorous H 2 evolution).
-
Slowly add 5.0 mL of 15% aqueous NaOH .
-
Slowly add 15.0 mL of distilled water .
-
-
Granulation: Remove the ice bath, warm to room temperature, and stir vigorously for 15 minutes. The aluminum salts will transition from a gray gel to a stark white, granular precipitate[7].
-
Drying & Filtration: Add anhydrous MgSO 4 to absorb excess water and stir for an additional 15 minutes[3]. Filter the mixture through a pad of Celite using a fritted funnel[3]. Wash the filter cake thoroughly with diethyl ether (3 x 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure to afford the crude (1-Ethylcycloheptyl)methanamine.
-
Final Purification: If necessary, the amine can be purified by vacuum distillation or by forming the hydrochloride salt (bubbling HCl gas into an ethereal solution of the amine) followed by recrystallization.
References
- Molport. "1-(1-ethylcycloheptyl)methanamine | 1466320-70-6". Molport Chemical Database.
- Chemistry LibreTexts. "22.8: Alkylation of Enolate Ions". LibreTexts.
- Frontier, A. (University of Rochester). "Magic Formulas: Fieser Workup (LAH and DiBAL)". Not Voodoo X.
- Chandra, T., & Zebrowski, J. P. "A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations". ACS Chemical Health & Safety.
- Master Organic Chemistry. "Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives". Master Organic Chemistry.
Sources
- 1. 1-(1-ethylcycloheptyl)methanamine | 1466320-70-6 | Buy Now [molport.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Magic Formulas [chem.rochester.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. books.rsc.org [books.rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note: (1-Ethylcycloheptyl)methanamine as a Sterically Hindered Precursor in CNS and Antiparasitic Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols
Executive Summary & Chemical Rationale
In modern medicinal chemistry, overcoming metabolic liability and achieving target selectivity are paramount. As a Senior Application Scientist, I frequently utilize sterically hindered primary amines to address these challenges. (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6) has emerged as a highly valuable building block in this context[1].
The unique architecture of this molecule—a primary aminomethyl group attached to a fully saturated, seven-membered cycloalkane ring bearing an ethyl substituent—creates a dense hydrophobic shield. This steric bulk serves three critical functions in drug design:
-
Metabolic Stability: The quaternary carbon adjacent to the amine sterically occludes metabolic enzymes (e.g., monoamine oxidases and CYP450s), preventing rapid oxidative deamination.
-
Target Selectivity: The bulky 1-ethylcycloheptyl moiety acts as a structural "key" that selectively fits into expansive hydrophobic pockets, such as the acyl-binding pocket of human butyrylcholinesterase (hBChE)[2] or the ATP-binding site of Plasmodium lysyl-tRNA synthetase (PfKRS1)[3].
-
Enhanced BBB Permeability: The high lipophilicity of the cycloheptyl and ethyl groups significantly increases the overall LogP of the resulting lead compounds, a critical requirement for central nervous system (CNS) therapeutics.
Quantitative Physicochemical Profiling
To understand its utility, we must first benchmark its physicochemical properties against standard amine precursors.
Table 1: Physicochemical Properties of (1-Ethylcycloheptyl)methanamine
| Property | Value / Description | Impact on Drug Discovery |
| CAS Number | 1466320-70-6[1] | Ensures precise sourcing for GMP scale-up. |
| Molecular Formula | C10H21N[4] | High carbon-to-heteroatom ratio drives lipophilicity. |
| Molecular Weight | 155.28 g/mol [4] | Low MW allows for downstream coupling without exceeding Lipinski's Rule of 5. |
| SMILES | CCC1(CN)CCCCCC1[4] | Aids in in silico docking and computational library generation. |
| Steric Profile | Quaternary α-carbon | Shields the amine; restricts conformational flexibility of the resulting amide/amine bond. |
Hit-to-Lead Optimization Workflow
The integration of (1-ethylcycloheptyl)methanamine into a drug discovery pipeline follows a systematic progression from hit identification to in vivo profiling.
Fig 1. Hit-to-lead optimization workflow utilizing (1-ethylcycloheptyl)methanamine.
Application A: CNS Drug Development (Alzheimer's Disease)
Mechanistic Context
In the late stages of Alzheimer's Disease (AD), acetylcholinesterase (AChE) activity drops, while butyrylcholinesterase (BChE) activity increases, making BChE a primary target for restoring brain acetylcholine levels[2]. Tryptophan-derived α-aminoamides incorporating cycloalkylamines have been identified as highly selective, nanomolar hBChE inhibitors[2]. The (1-ethylcycloheptyl)methyl group perfectly occupies the hBChE acyl-binding pocket, driving >1000-fold selectivity over AChE.
Fig 2. Mechanistic pathway of selective hBChE inhibition for Alzheimer's therapy.
Protocol 1: Synthesis of Tryptophan-Derived BChE Inhibitors
Causality Note: Amide coupling with sterically hindered amines like (1-ethylcycloheptyl)methanamine is notoriously sluggish. We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the HOAt leaving group is highly reactive and accommodates steric bulk far better than standard EDC/HOBt systems.
Reagents:
-
Boc-protected Tryptophan derivative (1.0 eq)
-
(1-Ethylcycloheptyl)methanamine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Step-by-Step Methodology:
-
Activation: Dissolve the Boc-protected Tryptophan derivative in anhydrous DMF (0.2 M) under an inert argon atmosphere. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Rationale: Pre-activation forms the highly reactive active ester before the hindered amine is introduced, preventing side reactions.
-
Coupling: Add (1-ethylcycloheptyl)methanamine dropwise to the activated mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12–18 hours. Monitor progression via TLC (Hexane/EtOAc 1:1).
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x). Wash the combined organic layers with 5% LiCl (to remove DMF), brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel).
-
Self-Validation (Quality Control): Analyze the purified fraction via LC-MS. The presence of the expected [M+H]⁺ peak validates the successful incorporation of the bulky cycloheptyl moiety. NMR (1H) must show the characteristic multiplet of the cycloheptyl ring (~1.30–1.70 ppm) and the ethyl triplet (~0.85 ppm).
Application B: Antiparasitic Agents (Malaria)
Mechanistic Context
Recent breakthroughs in antimalarial drug discovery have identified Plasmodium lysyl-tRNA synthetase (PfKRS1) as a high-value target[3]. Optimization of dihydropyrrolidino-pyrimidine hits utilizing cycloalkylamines has yielded compounds with single-digit nanomolar potency and oral bioavailability in SCID mouse models[3]. The (1-ethylcycloheptyl)methanamine precursor is used to execute a pathogen-hop strategy, where the bulky cycloalkane forces the pyrimidine core into the optimal conformation within the PfKRS1 ATP-binding site[5].
Protocol 2: SNAr Synthesis of Pyrimidine-Based PfKRS1 Inhibitors
Causality Note: Nucleophilic aromatic substitution (SNAr) with a hindered primary amine requires elevated temperatures and a high-boiling polar aprotic solvent. N-Methyl-2-pyrrolidone (NMP) is selected to safely reach 130 °C, while an excess of triethylamine (Et₃N) neutralizes the generated hydrobromic acid, preventing the amine precursor from precipitating as an unreactive salt.
Reagents:
-
Ethyl 2-amino-4-(bromomethyl)pyrimidine-5-carboxylate (1.0 eq)
-
(1-Ethylcycloheptyl)methanamine (2.0 eq)
-
Triethylamine (Et₃N) (6.0 eq)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Step-by-Step Methodology:
-
Preparation: In a microwave-safe reaction vial, dissolve (1-ethylcycloheptyl)methanamine and Et₃N in anhydrous NMP (0.3 M based on the pyrimidine).
-
Addition: Add the pyrimidine derivative portion-wise at room temperature. Stir for 30 minutes to allow initial complexation and prevent exothermic runaway.
-
Heating: Seal the vial and heat the mixture to 130 °C using a heating block or microwave reactor for 4–6 hours[5]. Rationale: The thermal energy overcomes the steric clash between the pyrimidine ring and the 1-ethylcycloheptyl group during the formation of the Meisenheimer complex.
-
Workup: Cool the reaction to room temperature. Dilute with water to precipitate the crude product. If it oils out, extract with Dichloromethane (DCM), wash heavily with water (5x) to remove NMP, and dry over MgSO₄.
-
Purification: Purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).
-
Self-Validation (Quality Control): Confirm the displacement of the bromide via ESI-HRMS (absence of isotopic bromine splitting in the mass spectrum). Assess purity via analytical HPLC; >95% purity is strictly required before advancing to the Plasmodium growth inhibition assays.
Comparative Biological Impact
The incorporation of the (1-ethylcycloheptyl)methanamine motif drastically alters the pharmacological profile of the resulting leads.
Table 2: Biological Impact of Cycloheptyl-Amine Incorporation
| Therapeutic Area | Target Enzyme | Key Performance Metric | Outcome / Advantage |
| Alzheimer's Disease | Human BChE | Selectivity Index (BChE vs AChE) | >1000-fold selectivity ; prevents peripheral cholinergic side effects[2]. |
| Alzheimer's Disease | CNS Penetration | PAMPA-BBB Assay | High predicted permeability due to the lipophilic cycloheptyl core[2]. |
| Malaria | Plasmodium KRS1 | Parasite Growth Inhibition | Single-digit nanomolar IC₅₀ ; effective against drug-resistant P. falciparum strains[3]. |
| Malaria | In Vivo Efficacy | SCID Mouse Model | Oral bioavailability achieved; fast rate of parasitemia reduction[3]. |
References
- Namiki Shoji Co., Ltd. "Building Blocks Catalogue February 2019: (1-ethylcycloheptyl)methanamine." namiki-s.co.jp.
- Sapphire Bioscience. "(1-Ethylcycloheptyl)methanamine - Product Information." sapphirebioscience.com.
- Molport. "1-(1-ethylcycloheptyl)methanamine | 1466320-70-6 | Buy Now." molport.com.
- Meden, A., et al. "Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease." Chemical Communications (RSC Publishing), 2019, 55, 3765-3768.
- Forte, B., et al. "Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria parasites." ChemRxiv, March 13, 2026.
- ChemRxiv Preprint Database. "Structure guided optimization of novel inhibitors of Plasmodium lysyl-tRNA synthetase with multistage activity against malaria." chemrxiv.org.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. Tryptophan-derived butyrylcholinesterase inhibitors as promising leads against Alzheimer's disease - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. 1-(1-ethylcycloheptyl)methanamine | 1466320-70-6 | Buy Now [molport.com]
- 5. chemrxiv.org [chemrxiv.org]
Comprehensive HPLC Method Development for (1-Ethylcycloheptyl)methanamine: Overcoming Chromophore and Peak Shape Challenges
Introduction & Analyte Profiling
(1-Ethylcycloheptyl)methanamine is a sterically hindered primary aliphatic amine. From an analytical perspective, this molecule presents two severe challenges for standard High-Performance Liquid Chromatography (HPLC):
-
Lack of a Chromophore: The molecule contains no conjugated π -electron systems or aromatic rings. Consequently, it exhibits negligible UV absorbance above 210 nm. Relying on low-wavelength UV detection (<210 nm) results in severe baseline drift during gradient elution due to solvent absorbance.
-
High Basicity: As a primary aliphatic amine, it possesses a high pKa (estimated ~10.5). Under standard acidic reversed-phase conditions, the molecule is fully protonated. This leads to deleterious secondary ion-exchange interactions with residual silanols on traditional silica-based stationary phases, causing severe peak tailing.
To ensure a highly robust, self-validating analytical framework, this application note details two orthogonal methodologies. By utilizing two fundamentally different detection mechanisms, researchers can cross-validate their results, ensuring that matrix effects or co-eluting impurities missed by one method are exposed by the other.
Fig 1. Decision tree for selecting the optimal analytical workflow based on sensitivity requirements.
Workflow A: Direct Analysis via UHPLC-CAD
Causality & Mechanism
For standard assay and impurity profiling, Charged Aerosol Detection (CAD) is the gold standard. CAD is a near-universal, mass-based detector that measures the electrical charge transferred to residual aerosol particles after the mobile phase is evaporated[1]. Because (1-Ethylcycloheptyl)methanamine forms a stable, non-volatile formate salt in the presence of formic acid, it is perfectly suited for CAD, completely bypassing the need for a chromophore.
To solve the peak tailing issue, we utilize a Charged Surface Hybrid (CSH) C18 column . Standard C18 columns suffer from peak tailing when analyzing basic amines due to interactions with negatively charged residual silanols. CSH technology introduces a controlled, low-level positive charge to the particle surface[2]. At low pH, this creates an electrostatic repulsion between the stationary phase and the protonated amine, forcing the retention mechanism to be purely hydrophobic[3]. This yields exceptionally sharp, symmetrical peaks without the need for signal-suppressing ion-pairing reagents.
Fig 2. Mechanistic comparison of standard C18 vs. CSH technology for basic amine retention.
Protocol: UHPLC-CAD Method
Self-Validating Feature: The universal nature of CAD ensures that any non-volatile degradant or impurity, regardless of its chemical structure, will generate a signal. This guarantees that mass balance is observed during stability-indicating assays.
-
Column: Waters ACQUITY UPLC CSH C18, 1.7 µm, 2.1 × 100 mm
-
Column Temperature: 40 °C
-
Mobile Phase A: 0.1% Formic Acid in MS-grade Water
-
Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2.0 µL
-
CAD Settings: Evaporation Temperature = 35 °C; Data Collection Rate = 10 Hz; Filter = 3.6 s; Power Function = 1.0 (or optimized empirically for linearity).
Table 1: UHPLC-CAD Gradient Program
| Time (min) | Flow Rate (mL/min) | %A (Aqueous) | %B (Organic) | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 1.0 | 0.4 | 95 | 5 | 6 (Linear) |
| 6.0 | 0.4 | 10 | 90 | 6 (Linear) |
| 8.0 | 0.4 | 10 | 90 | 6 (Linear) |
| 8.1 | 0.4 | 95 | 5 | 6 (Linear) |
| 10.0 | 0.4 | 95 | 5 | 6 (Linear) |
Workflow B: Trace Analysis via Pre-Column Derivatization
Causality & Mechanism
When sub-nanogram sensitivity is required (e.g., genotoxic impurity screening or pharmacokinetic profiling), direct CAD analysis may lack the necessary sensitivity. In these cases, we employ 9-Fluorenylmethyl chloroformate (FMOC-Cl) , a highly reactive derivatizing agent that targets primary amines[4].
In a mildly alkaline borate buffer (pH 8.0), FMOC-Cl reacts rapidly with (1-Ethylcycloheptyl)methanamine to form a highly stable carbamate derivative. This tag introduces a massive molar extinction coefficient, enabling standard UV detection at 265 nm or ultra-sensitive Fluorescence detection (FLD)[4][5].
Fig 3. FMOC-Cl pre-column derivatization pathway with glycine quenching for baseline stability.
Protocol: FMOC-Cl Derivatization & HPLC-UV Method
Self-Validating Feature: An excess of glycine is added post-reaction to quench unreacted FMOC-Cl[4]. The resulting FMOC-glycine peak acts as an internal procedural control . If the FMOC-glycine peak is absent or unusually small in the chromatogram, it immediately flags reagent degradation or a failure in the derivatization step, invalidating the run before erroneous data is processed.
Reagent Preparation:
-
Borate Buffer: 0.1 M sodium borate, adjusted to pH 8.0 with 0.1 M HCl.
-
FMOC-Cl Solution: 5 mM FMOC-Cl in anhydrous Acetonitrile (Prepare fresh daily).
-
Quenching Solution: 100 mM Glycine in LC-MS grade Water.
Derivatization Steps:
-
Transfer 100 µL of the sample/standard into a 1.5 mL amber HPLC vial.
-
Add 100 µL of Borate Buffer and vortex briefly.
-
Add 200 µL of the FMOC-Cl Solution. Vortex for 10 seconds and incubate at room temperature for exactly 5 minutes.
-
Add 100 µL of the Glycine Quenching Solution. Vortex and incubate for 2 minutes to neutralize excess FMOC-Cl.
-
Inject 5.0 µL of the final mixture into the HPLC system.
Table 2: HPLC-UV (FMOC) Gradient Program (Note: A standard C18 column can be used here, as the basic amine is now a neutral carbamate).
| Time (min) | Flow Rate (mL/min) | %A (Water) | %B (Acetonitrile) | Curve |
| 0.0 | 1.0 | 50 | 50 | Initial |
| 2.0 | 1.0 | 50 | 50 | 6 (Linear) |
| 10.0 | 1.0 | 5 | 95 | 6 (Linear) |
| 13.0 | 1.0 | 5 | 95 | 6 (Linear) |
| 13.1 | 1.0 | 50 | 50 | 6 (Linear) |
| 16.0 | 1.0 | 50 | 50 | 6 (Linear) |
Detection: UV at 265 nm (or FLD: Ex 260 nm / Em 315 nm for maximum sensitivity).
Comparative Method Validation Data
The following table summarizes the expected validation parameters for both orthogonal methods, allowing scientists to select the appropriate technique based on their specific phase of drug development.
Table 3: Comparative Method Validation Summary
| Parameter | Direct UHPLC-CAD (Workflow A) | FMOC-Cl HPLC-UV (Workflow B) |
| Primary Application | API Assay, Mass Balance, Formulation | Trace Impurities, PK Studies |
| Detection Limit (LOD) | ~25 ng/mL | ~0.5 ng/mL |
| Quantitation Limit (LOQ) | ~75 ng/mL | ~1.5 ng/mL |
| Linearity | >0.995 (Requires Log-Log or Power fit) | >0.999 (Standard Linear fit) |
| Precision (%RSD, n=6) | < 2.5% | < 1.5% |
| Sample Prep Time | < 1 min (Dilute & Shoot) | ~10 mins (Derivatization) |
| Total Run Time | 10 mins | 16 mins |
References
-
Waters Corporation. CSH (Charged Surface Hybrid) Technology Specifications & Features. LabWrench / SelectScience. Available at:[Link]
-
Almeling, S., Ilko, D., & Holzgrabe, U. (2012). Charged aerosol detection in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 69, 50-63. Available at:[Link]
-
Fekete, S., et al. (2014). Evaluation of new mixed-mode UHPLC stationary phases and the importance of stationary phase choice when using low ionic-strength mobile phase additives. ResearchGate. Available at:[Link]
-
Zhu, Y., et al. (2010). HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. ResearchGate. Available at:[Link]
Sources
Application Note: Mass Spectrometric Structural Elucidation of (1-Ethylcycloheptyl)methanamine
Introduction & Pharmacophore Relevance
(1-Ethylcycloheptyl)methanamine is a highly lipophilic, sterically hindered primary amine. Cycloalkylmethanamines are critical building blocks and pharmacophores in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier while resisting rapid oxidative deamination. Understanding the gas-phase dissociation mechanics of this molecule is essential for bioanalytical quantification, metabolite tracking, and structural verification.
This application note details the fragmentation pathways of (1-Ethylcycloheptyl)methanamine under both hard ionization (Electron Ionization, EI) and soft ionization (Electrospray Ionization, ESI) conditions, providing validated, self-assessing protocols for its analytical detection.
Physicochemical & Exact Mass Profiling
Accurate mass analysis is the first step in structural elucidation. The presence of a single nitrogen atom dictates that the nominal mass of the molecular ion will be an odd number, adhering to the Nitrogen Rule[1].
| Parameter | Value | Analytical Significance |
| Chemical Name | (1-Ethylcycloheptyl)methanamine | Sterically hindered primary amine |
| Molecular Formula | C₁₀H₂₁N | Odd nominal mass (Nitrogen Rule) |
| Monoisotopic Exact Mass | 155.1674 Da | Target for High-Resolution MS (HRMS) |
| Molecular Weight | 155.28 g/mol | Chromatographic retention predictor |
| Precursor Ion [M+H]⁺ | 156.1752 Da | Target for positive ESI (+ESI) |
Gas-Phase Fragmentation Mechanics
Electron Ionization (EI-MS): Homolytic α-Cleavage
Under 70 eV electron ionization, aliphatic primary amines generate a highly energetic radical cation[M]⁺•. Because the ionization potential of the nitrogen lone pair is lower than that of the σ-bonds, the initial charge and radical site are localized on the nitrogen atom.
The dominant thermodynamic pathway for this odd-electron species is homolytic α-cleavage [2]. In (1-Ethylcycloheptyl)methanamine, the α-carbon is the methylene group (-CH₂-) directly attached to the nitrogen. The bond between this α-carbon and the β-carbon (C1 of the cycloheptane ring) ruptures. This cleavage expels the bulky 1-ethylcycloheptyl group as a neutral radical (loss of 125 Da). The charge is retained on the nitrogenous fragment, yielding a highly resonance-stabilized iminium ion ([CH₂=NH₂]⁺) at m/z 30 [1]. This m/z 30 fragment is the overwhelming base peak and is universally diagnostic for terminal, unsubstituted aminomethyl groups.
Figure 1: Electron Ionization (EI) α-cleavage pathway of (1-Ethylcycloheptyl)methanamine.
Electrospray Ionization (ESI-MS/MS): Inductive Cleavage & Rearrangement
In positive ESI, the molecule readily accepts a proton to form an even-electron precursor ion, [M+H]⁺ at m/z 156.17. Unlike EI, even-electron ions fragment via heterolytic pathways, prioritizing the elimination of stable neutral molecules[3].
Upon Collision-Induced Dissociation (CID), the protonated amine undergoes inductive cleavage (i-cleavage) . The C-N bond breaks heterolytically, neutralizing the nitrogen and expelling ammonia (NH₃, -17 Da)[4]. The direct product of this cleavage would be a primary carbocation at the α-carbon. However, primary carbocations are thermochemically unstable. To lower the activation energy of this dissociation, the loss of NH₃ is concerted with a 1,2-alkyl shift . A carbon-carbon bond from the adjacent quaternary C1 center migrates, expanding the 7-membered ring to an 8-membered ring (or migrating the ethyl group) to form a highly stable tertiary carbocation at m/z 139.15 .
Subsequent higher-energy CID fragmentation of the m/z 139 ion involves hydrocarbon degradation, primarily the neutral loss of ethylene (C₂H₄, -28 Da) from the ethyl side-chain to yield a cycloalkenyl cation at m/z 111.12 [3].
Figure 2: ESI-MS/MS Collision-Induced Dissociation (CID) pathway and neutral losses.
ESI-MS/MS Multiple Reaction Monitoring (MRM) Transitions
| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss | Collision Energy (eV) | Structural Assignment |
| 156.17 | 139.15 | 17 Da (NH₃) | 15 - 20 | Rearranged tertiary carbocation[C₁₀H₁₉]⁺ |
| 156.17 | 111.12 | 45 Da (NH₃ + C₂H₄) | 25 - 30 | Cycloalkenyl cation [C₈H₁₅]⁺ |
| 156.17 | 97.10 | 59 Da (NH₃ + C₃H₆) | 30 - 35 | Ring-contracted cation [C₇H₁₃]⁺ |
Validated Analytical Methodologies
To ensure reproducibility and data integrity, the following protocols are designed as self-validating systems . Each method includes a built-in causality check to verify system suitability before sample analysis.
GC-EI-MS Protocol: Volatile Free-Base Analysis
Causality of Design: Aliphatic primary amines possess a highly nucleophilic nitrogen that strongly interacts with active silanol groups (-SiOH) on standard glass liners and columns. This Lewis acid-base interaction causes irreversible adsorption and severe peak tailing. Using a base-deactivated system is mandatory.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the free-base amine in a non-polar, aprotic solvent (e.g., GC-grade Hexane or Dichloromethane) to a concentration of 10-50 µg/mL. Note: If the sample is an HCl salt, perform a liquid-liquid extraction using 0.1 M NaOH and Hexane prior to injection.
-
Inlet Configuration: Install a base-deactivated split/splitless liner (e.g., Restek Base-Deactivated). Set the injector temperature to 250°C.
-
Chromatography: Use a 5% diphenyl / 95% dimethyl polysiloxane column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm).
-
Oven Program: 60°C (hold 1 min) -> ramp 15°C/min to 280°C (hold 3 min).
-
-
Mass Spectrometry: Set the transfer line to 280°C and the EI source to 230°C. Operate at 70 eV electron energy. Scan range: m/z 25 to 300.
-
System Validation Check: Inject a known primary amine standard (e.g., octylamine). Calculate the tailing factor (TF). A TF > 1.5 indicates active silanol sites in the liner or column head. Do not proceed with sample analysis until the liner is replaced and TF ≤ 1.2 is achieved.
LC-ESI-MS/MS Protocol: Targeted Product Ion Monitoring
Causality of Design: The addition of a volatile organic acid (Formic Acid) drives the equilibrium of the primary amine towards its protonated state ([M+H]⁺) in the liquid phase. This pre-ionization is critical for ESI efficiency, ensuring maximum ion transmission while avoiding the ion suppression effects seen with non-volatile buffers.
Step-by-Step Methodology:
-
Sample Preparation: Dilute the analyte in 50:50 Water:Acetonitrile containing 0.1% Formic Acid to a final concentration of 10-100 ng/mL.
-
Chromatography: Utilize a C18 reversed-phase column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.
-
Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 4 minutes at a flow rate of 0.4 mL/min.
-
-
Source Parameters (+ESI): Capillary voltage: 3.0 kV. Desolvation temperature: 350°C. Desolvation gas flow: 800 L/hr.
-
Tandem MS Parameters: Isolate precursor m/z 156.17 in Q1. Use Argon as the collision gas in Q2. Monitor the primary transition 156.17 → 139.15 at a Collision Energy (CE) of 18 eV, and the secondary transition 156.17 → 111.12 at a CE of 28 eV.
-
System Validation Check: Monitor the baseline noise of the m/z 139.15 channel. A sudden increase in baseline noise indicates source contamination or amine carryover. Run a blank injection (Mobile Phase A) to verify that the signal-to-noise ratio of the blank is < 3:1 at the expected retention time before acquiring sample data.
References
-
Title: 10.8: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]
-
Title: 6.5: Amine Fragmentation Source: Chemistry LibreTexts URL: [Link]
-
Title: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products Source: RSC Advances (Royal Society of Chemistry) URL: [Link]
-
Title: An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation Source: Molecules (MDPI) URL: [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
Technical Support Center: Troubleshooting the Aqueous Solubility of (1-Ethylcycloheptyl)methanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams struggling to formulate highly lipophilic primary amines for biological evaluation. (1-Ethylcycloheptyl)methanamine (CAS 1466320-70-6)[1] is a classic example of a molecule that appears structurally straightforward but presents significant solubility hurdles in aqueous media.
This guide is designed to move beyond basic "trial and error" by explaining the physicochemical causality behind each formulation strategy, ensuring your experimental workflows are robust, reproducible, and self-validating.
Frequently Asked Questions & Mechanistic Troubleshooting
Q1: Why is the free base of (1-Ethylcycloheptyl)methanamine completely insoluble in my aqueous buffer?
Mechanistic Insight: The poor solubility is driven by an unfavorable entropy of mixing. The molecule consists of a bulky, hydrophobic cycloheptyl ring and an ethyl substitution. While the primary amine provides a single site for hydrogen bonding, the overwhelming hydrophobic surface area of the aliphatic ring disrupts the highly ordered hydrogen-bond network of water. Because the energetic penalty of creating a hydration shell around this lipophilic bulk is too high, the free base precipitates out of the aqueous phase.
Q2: I need to dose this compound in a physiological buffer (pH 7.4). What is the first-line formulation strategy?
Mechanistic Insight: The fundamental approach for any basic amine is [2]. The primary amine has a predicted pKa of approximately 10.0–10.5. By lowering the pH below its pKa using a strong acid (such as HCl), you protonate the amine to form an ammonium cation. This introduces a formal charge, dramatically increasing ion-dipole interactions with water. These new, highly favorable solvent interactions easily overcome the crystal lattice energy of the solid, driving dissolution. Actionable Step: Always convert the free base to a hydrochloride (HCl) or mesylate salt before attempting aqueous dissolution.
Q3: I synthesized the HCl salt, but it still precipitates when I dilute it into Phosphate-Buffered Saline (PBS). Why is this happening?
Mechanistic Insight: You are likely experiencing the [3]. Standard PBS contains a high concentration of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, an excess of chloride ions in the solvent pushes the solubility equilibrium of the amine-hydrochloride salt back toward the solid state, drastically reducing its apparent solubility. Actionable Step: Dissolve the salt in pure molecular biology-grade water or a non-chloride buffer (e.g., HEPES) first. If PBS is strictly required, dilute the compound into the buffer immediately prior to the assay to minimize the time available for nucleation.
Q4: My in vivo efficacy model requires a high stock concentration (e.g., 20 mg/mL), and the salt alone isn't enough. What cosolvents do you recommend?
Mechanistic Insight: When salt formation is insufficient, cosolvents are required to lower the dielectric constant of the aqueous vehicle. [4] and Propylene Glycol (PG) are highly effective for aliphatic amines. By reducing the overall polarity of the solvent mixture, PEG 400 decreases the energetic penalty of solvating the hydrophobic cycloheptyl moiety, preventing aggregation. Actionable Step: Utilize a ternary cosolvent system (e.g., 10% PEG 400, 5% PG, 85% Water) to achieve high-concentration stocks.
Q5: My cell-based assay is highly sensitive to organic solvents like PEG or DMSO. How can I solubilize the compound without them?
Mechanistic Insight: Host-guest complexation using [5]—specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD)—is the optimal solution. The lipophilic cycloheptyl ring dynamically inserts into the hydrophobic inner cavity of the cyclodextrin torus. Meanwhile, the hydrophilic hydroxyl groups on the exterior of the cyclodextrin ensure excellent aqueous solubility. This effectively "shields" the hydrophobic bulk from water without exposing your cells to harsh organic solvents.
Formulation Strategies Summary
The following table summarizes the quantitative expectations and biocompatibility of various formulation approaches for (1-Ethylcycloheptyl)methanamine:
| Formulation Strategy | Vehicle Composition | Estimated Max Conc. | Biocompatibility | Best Use Case |
| Free Base (Aqueous) | 100% Water (pH 7.4) | < 0.1 mg/mL | High | None (Insoluble) |
| Salt Formation (HCl) | Water (pH 4.0 - 5.0) | ~ 10 - 20 mg/mL | High | Standard in vitro biochemical assays |
| Cosolvent System | 10% PEG 400, 5% PG, 85% Water | > 30 mg/mL | Moderate | In vivo IV/IP dosing (High concentration) |
| Complexation | 20% HP-β-CD in Water | > 40 mg/mL | High | Sensitive cell culture / In vivo PK studies |
Self-Validating Experimental Protocols
Protocol 1: Generation of (1-Ethylcycloheptyl)methanamine Hydrochloride
This protocol converts the insoluble free base into a highly soluble ammonium salt.
-
Solvation: Dissolve 500 mg of (1-Ethylcycloheptyl)methanamine free base in 10 mL of anhydrous diethyl ether under an inert nitrogen atmosphere.
-
Temperature Control: Place the reaction vessel on an ice bath to maintain 0–4°C, preventing the volatilization of the amine.
-
Protonation: Dropwise, add 1.05 molar equivalents of 2M HCl in diethyl ether while stirring vigorously. A white precipitate (the HCl salt) will begin to form immediately.
-
Isolation: Stir for 30 minutes, then collect the precipitate via vacuum filtration using a Buchner funnel. Wash the filter cake with 5 mL of cold, anhydrous diethyl ether to remove unreacted free base.
-
Drying: Dry the resulting white powder under high vacuum for 12 hours to remove residual solvent.
-
Self-Validation Step: Dissolve 1 mg of the final powder in 1 mL of deionized water. The solution must remain optically clear (OD600 < 0.05). If any turbidity is observed, unprotonated free base remains; repeat the ether wash and drying steps.
Protocol 2: Preparation of an HP-β-CD Inclusion Complex
This protocol is ideal for generating solvent-free, highly concentrated aqueous stocks.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in molecular biology-grade water. Stir until completely transparent.
-
Integration: Add the (1-Ethylcycloheptyl)methanamine HCl salt (from Protocol 1) to the cyclodextrin solution to achieve a target concentration of 10 mg/mL.
-
Complexation: Sonicate the mixture in a water bath at room temperature for 15–30 minutes. The mechanical energy accelerates the dynamic insertion of the cycloheptyl ring into the cyclodextrin cavity.
-
Sterilization: Pass the solution through a 0.22 µm PVDF syringe filter.
-
Self-Validation Step: Centrifuge the filtered complex at 10,000 x g for 5 minutes. The complete absence of a visible pellet confirms that 100% of the compound is successfully complexed and solubilized.
Formulation Decision Workflow
Use the following decision tree to determine the optimal solubilization strategy based on your specific assay requirements.
Caption: Decision tree for solubilizing (1-Ethylcycloheptyl)methanamine based on assay requirements.
References
-
International Journal of Novel Research and Development (IJNRD). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form. Retrieved from:[Link]
-
National Center for Biotechnology Information (PMC). Investigating Strategies to Enhance the Aqueous Solubility of Ketamine HCl for Intranasal Delivery. Retrieved from:[Link]
-
ACS Molecular Pharmaceutics. Investigation of Poor Solubility of a Salt-Cocrystal Hydrate: A Case Study of the Common-Ion Effect. Retrieved from:[Link]
-
ACS Molecular Pharmaceutics. Diffusion and Flux Improvement of Drugs through Complexation. Retrieved from:[Link]
Sources
Troubleshooting GC-MS signal suppression for (1-Ethylcycloheptyl)methanamine
A Senior Application Scientist's Guide to Troubleshooting GC-MS Signal Suppression
Welcome to the technical support center for the analysis of (1-Ethylcycloheptyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering signal suppression or loss of sensitivity during Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound. As a primary amine, (1-Ethylcycloheptyl)methanamine presents unique challenges that require a systematic and well-informed troubleshooting approach. This document provides in-depth, field-proven insights to diagnose, resolve, and prevent these common analytical issues.
Frequently Asked Questions (FAQs)
Q1: What is GC-MS signal suppression and why is it a problem?
Signal suppression is a phenomenon where the measured analytical signal of a target analyte is reduced by the presence of other components in the sample, known as the matrix.[1] This leads to poor sensitivity, inaccurate quantification, and decreased reproducibility.[2][3] In complex samples, co-eluting matrix components can interfere with the ionization of your target analyte in the mass spectrometer's ion source, leading to a lower-than-expected signal.[1][2]
Q2: Why is (1-Ethylcycloheptyl)methanamine particularly susceptible to signal issues?
(1-Ethylcycloheptyl)methanamine is a primary amine. Compounds with amine functional groups are considered "active" in gas chromatography. This means they are highly susceptible to interacting with any acidic silanol groups present on the surfaces of the GC inlet liner, column, or transfer line. These interactions can cause peak tailing, irreversible adsorption (loss of signal), or catalytic degradation, all of which compromise analytical results.[4][5] Chemical derivatization is often employed to block these active groups, improving chromatographic performance and signal response.[6]
Q3: What is the difference between signal suppression and signal enhancement in GC-MS?
While both are types of "matrix effects," they have different causes and outcomes.[7]
-
Signal Suppression: As described above, this is a reduction in signal, often due to competition for ionization energy in the MS source.[1][2]
-
Signal Enhancement: This is a matrix-induced effect where the analyte's signal is unexpectedly high.[7][8] In GC-MS, this often occurs when matrix components coat the active sites within the GC inlet.[7] This "passivation" effect protects thermally labile or active analytes (like amines) from degradation or adsorption, allowing more of the analyte to reach the detector and resulting in a stronger signal compared to a clean solvent standard.[7][8]
Q4: How can I quickly diagnose the source of my signal loss?
A logical, step-by-step process is key. Start by checking the most common and easily remedied issues first.[9]
-
Review the Tune Report: Check your most recent MS tune report. A significant drop in sensitivity or changes in peak shapes compared to previous reports points towards an issue with the MS system, likely a contaminated ion source.[5][10]
-
Inject a Known Standard: Prepare a fresh standard of (1-Ethylcycloheptyl)methanamine in a clean solvent. If the signal is strong, the issue likely lies with your sample preparation or matrix. If the signal is still weak, the problem is with the instrument itself (inlet, column, or MS).[4]
-
Inspect the Inlet: The GC inlet is a frequent source of problems. Check for septum coring (small particles of the septum in the liner) and a dirty or deactivated liner.[5][11] For an active amine, a contaminated liner is a primary suspect for signal loss.[4][5]
Systematic Troubleshooting Guide
When facing signal suppression, a systematic approach is crucial to avoid unnecessary downtime and component replacement. The following workflow is designed to logically isolate the problem.
Sources
- 1. welch-us.com [welch-us.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. zefsci.com [zefsci.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. jfda-online.com [jfda-online.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. books.rsc.org [books.rsc.org]
- 10. chromacademy.com [chromacademy.com]
- 11. ssi.shimadzu.com [ssi.shimadzu.com]
Technical Support Center: Optimizing Catalyst Selection for (1-Ethylcycloheptyl)methanamine Amidation
Introduction
Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists facing the unique challenges of amidating (1-Ethylcycloheptyl)methanamine .
The core issue with this substrate is its extreme "neopentyl-like" steric environment. The primary amine is tethered to a methylene (-CH₂-) group, which is directly adjacent to a fully substituted, bulky cycloheptyl ring bearing an ethyl group. This massive steric bulk physically shields the nitrogen lone pair and severely restricts the Bürgi-Dunitz trajectory required for nucleophilic attack on an activated carbonyl. Consequently, standard coupling conditions often fail, necessitating specialized catalyst selection and highly optimized protocols.
Section 1: Catalyst & Reagent Selection Matrix
To establish a baseline for your experimental design, consult the quantitative comparison of amidation strategies below.
| Catalyst / Reagent System | Reactivity Level | Steric Tolerance | Primary Side Reaction Risk | Recommendation for (1-Ethylcycloheptyl)methanamine |
| EDC / HOBt | Low | Poor | N-acylurea rearrangement | Not Recommended. Active ester is too stable/sterically hindered. |
| HATU / DIPEA | High | Good | Guanidinylation of amine | Highly Recommended. Requires strict pre-activation protocol. |
| COMU / DIPEA | Very High | Excellent | Hydrolysis of Oxyma ester | Highly Recommended. Excellent for extreme steric bulk; less basic than HATU. |
| Acid Chloride / DMAP | Maximum | Excellent | Ketene formation / Epimerization | Alternative. Best for unreactive acids if stereochemical integrity is not a concern. |
| Zr Oxo Clusters / Boronic Acids | Moderate | Poor to Fair | Low conversion | Not Recommended. Direct catalytic amidation struggles with dual-hindered systems. |
Section 2: Frequently Asked Questions (FAQs)
Q1: I attempted an amidation using HATU, but LC-MS shows a major byproduct with a mass of [M+99]+ instead of my target amide. What happened? A: You are observing the tetramethylguanidinium adduct of your amine. Because (1-Ethylcycloheptyl)methanamine is sterically hindered, its nucleophilic attack on the activated OAt-ester is exceptionally slow. If the amine is exposed to HATU before the carboxylic acid is fully activated, the amine will directly attack the electrophilic uronium carbon of the HATU reagent, forming a stable pentasubstituted guanidine base (1)[2]. Causality & Fix: To prevent this, you must strictly enforce a pre-activation step. Mix the carboxylic acid, HATU, and base for at least 5–10 minutes before introducing the hindered amine.
Q2: Why did my reaction with EDC/HOBt stall at 15% conversion even after 48 hours? A: HOBt forms an active ester that is insufficiently electrophilic to overcome the steric barrier posed by the 1-ethylcycloheptyl group. Furthermore, prolonged reaction times with EDC inevitably lead to the rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea (the classic carbodiimide rearrangement). You must switch to a more reactive additive like HOAt (via HATU) or Oxyma (via COMU), which provide anchimeric assistance to accelerate the coupling (3)[3].
Q3: Can I use direct catalytic amidation (e.g., Zirconium salts or Boronic acids) to avoid stoichiometric coupling reagents entirely? A: While direct amidation using Zirconium oxo clusters or organoboron catalysts (like DATB) is a powerful, green approach, these catalysts are highly sensitive to steric bulk. Recent mechanistic studies show that while Zr oxo clusters efficiently catalyze unhindered substrates, yields drop significantly when both the carboxylic acid and the amine are sterically hindered (4)[4]. Similarly, boronic acid catalysis struggles with bulky aliphatic amines unless high-temperature azeotropic reflux (e.g., in toluene) is employed (5)[5].
Section 3: Troubleshooting Workflows & Mechanistic Insights
Understanding the mechanistic divergence during activation is critical for troubleshooting. Below is the pathway illustrating how improper addition sequences lead to side reactions.
Figure 1: Mechanistic divergence in HATU-mediated amidation of hindered amines.
If you are experiencing low yields, follow the decision matrix below to identify and resolve the bottleneck in your workflow.
Figure 2: Decision matrix for troubleshooting low yields in hindered amidation reactions.
Section 4: Validated Experimental Protocols
Protocol A: High-Efficiency Pre-Activated HATU Coupling
This protocol utilizes a self-validating pre-activation sequence to ensure the OAt-ester is fully formed before the hindered amine is introduced, thereby eliminating guanidinylation.
-
Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve the Carboxylic Acid (1.0 eq) and HATU (1.05 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Pre-Activation: Cool the solution to 0 °C. Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise.
-
Self-Validation Check: Observe the solution. A distinct color change to pale yellow indicates the successful formation of the active OAt-ester.
-
-
Incubation: Stir the mixture at 0 °C for exactly 10 minutes. Do not exceed this time, as prolonged activation can lead to epimerization if the acid contains an α-chiral center.
-
Amine Addition: Add (1-Ethylcycloheptyl)methanamine (1.1 eq) slowly to the activated mixture.
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12–24 hours. Monitor conversion via LC-MS.
-
Workup: Quench with saturated aqueous NH₄Cl, extract with EtOAc, wash the organic layer with 5% LiCl (to remove DMF), dry over Na₂SO₄, and concentrate.
Protocol B: Acid Chloride / DMAP Approach (For Recalcitrant Cases)
If Protocol A fails due to extreme dual-steric hindrance (e.g., if the carboxylic acid is also highly substituted), bypass active esters entirely and utilize the hyper-reactive acylpyridinium intermediate.
-
Acid Chloride Formation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DCM (0.2 M). Add catalytic DMF (1 drop). Cool to 0 °C and add Oxalyl Chloride (1.5 eq) dropwise.
-
Self-Validation Check: Vigorous gas evolution (CO and CO₂) confirms the reaction is proceeding.
-
-
Concentration: Once gas evolution ceases (approx. 2 hours), concentrate the mixture to absolute dryness under reduced pressure. Critical Causality: Any residual oxalyl chloride will immediately react with your precious amine in the next step, destroying your yield.
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM. Add 4-Dimethylaminopyridine (DMAP) (0.1 eq) and Triethylamine (2.0 eq).
-
Amine Addition: Add (1-Ethylcycloheptyl)methanamine (1.0 eq) and stir at room temperature for 4–8 hours.
-
Workup: Wash with 1N HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
References
-
Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases | The Journal of Organic Chemistry | 1
-
Application Notes and Protocols for the Use of HATU with Sterically Hindered Amino Acids | Benchchem | 3
-
Mechanism Insight into Direct Amidation Catalyzed by Zr Salts: Evidence of Zr Oxo Clusters as Active Species | Inorganic Chemistry |4
-
Organoboron catalysis for direct amide/peptide bond formation | Chemical Communications | 5
Sources
- 1. Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
Technical Support Center: Chiral Resolution of (1-Ethylcycloheptyl)methanamine Enantiomers
Welcome to the technical support resource for the chiral resolution of (1-Ethylcycloheptyl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing the separation of this chiral amine's enantiomers. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the common challenges of diastereomeric salt crystallization.
The separation of enantiomers is a critical process in pharmaceutical development, as different enantiomers can exhibit distinct pharmacological and toxicological profiles.[1] (1-Ethylcycloheptyl)methanamine, a primary amine with a chiral center, is a prime candidate for classical resolution via diastereomeric salt formation, a robust and scalable method.[2][3] This guide provides a structured approach to developing and troubleshooting your resolution protocol.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the chiral resolution process for primary amines like (1-Ethylcycloheptyl)methanamine.
Q1: What is the underlying principle of chiral resolution by diastereomeric salt formation?
The core principle involves reacting the racemic (1-Ethylcycloheptyl)methanamine (a 50:50 mixture of its R and S enantiomers) with a single, pure enantiomer of a chiral acid, known as a resolving agent.[2][4] This acid-base reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, which have identical physical properties, these diastereomeric salts have different physicochemical characteristics, most importantly, different solubilities in a specific solvent.[2] This solubility difference allows for the selective crystallization of the less soluble diastereomer, physically separating it from the more soluble one which remains in the solution (mother liquor).[2][4] The crystallized salt can then be isolated, and the desired amine enantiomer can be recovered by treatment with a base.[2]
Q2: How do I select a suitable chiral resolving agent for (1-Ethylcycloheptyl)methanamine?
The selection of a resolving agent is often empirical and requires screening, as it's difficult to predict the optimal agent without experimental data.[1][5] For a primary amine, the most effective resolving agents are chiral acids. Key candidates include:
-
Tartaric Acid and its Derivatives: Natural (+)-(2R,3R)-tartaric acid and its unnatural (-)-(2S,3S)-tartaric acid are versatile, cost-effective, and widely documented resolving agents for amines.[2][4] Derivatives like O,O'-Dibenzoyl-D-tartaric acid or O,O'-Di-p-toluoyl-D-tartaric acid offer modified steric and electronic properties that can lead to better-defined, more easily separable crystals.
-
Camphorsulfonic Acid: (1S)-(+)-10-Camphorsulfonic acid is another strong acid commonly used for resolving amines.[1] Its rigid bicyclic structure can facilitate robust crystal lattice formation.[2]
-
Mandelic Acid: Both (R)-(-)-Mandelic acid and (S)-(+)-Mandelic acid are also effective options to consider during screening.
The optimal choice depends on the specific interactions between the amine and the acid that lead to a stable crystal lattice and a significant solubility difference between the two diastereomeric salts.
Q3: What are the critical parameters for solvent selection in this resolution?
The solvent system is arguably the most critical variable in diastereomeric salt crystallization. An ideal solvent should:
-
Exhibit a large solubility difference between the two diastereomeric salts.
-
Provide moderate solubility for the less soluble salt. If it's too soluble, no crystals will form; if it's too insoluble, the salt will precipitate as an amorphous solid or fine powder with low purity.[6]
-
Promote the formation of well-defined, stable crystals.
A typical solvent screening process involves a range of solvents with varying polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), esters (ethyl acetate), and ethers (MTBE). Often, a mixture of solvents is required. For instance, a solvent in which the salts are soluble can be combined with an "anti-solvent" in which they are poorly soluble to carefully induce crystallization.[6]
Q4: How is the resolved (1-Ethylcycloheptyl)methanamine enantiomer recovered from the diastereomeric salt?
Once the diastereomeric salt crystals have been isolated and purified (typically by recrystallization to achieve high diastereomeric excess), the chiral resolving agent must be removed to liberate the free amine.[3] This is a straightforward acid-base extraction process:
-
The diastereomeric salt is dissolved in water.
-
An aqueous base (e.g., NaOH, K₂CO₃) is added to deprotonate the amine, making it a free base.
-
The now-neutral amine, which is typically insoluble in water, is extracted into an organic solvent (e.g., dichloromethane, ethyl acetate).
-
The chiral resolving agent, being a carboxylic acid, remains in the aqueous layer as its carboxylate salt.
-
The organic layer is washed, dried, and the solvent is evaporated to yield the enantiomerically enriched (1-Ethylcycloheptyl)methanamine.
Q5: What analytical techniques are used to determine the success of the resolution?
The primary metric for success is the enantiomeric excess (e.e.), which quantifies the purity of the resolved enantiomer. The most reliable and widely used technique for determining e.e. is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[7][8][9]
-
Principle: A CSP contains a chiral selector that interacts differently with the two enantiomers of the analyte. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in two separate peaks in the chromatogram.
-
Calculation: The e.e. is calculated from the area of the two peaks:
-
e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100
-
Other methods like polarimetry, which measures the optical rotation of the sample, can provide a qualitative indication of success but are less accurate than chiral HPLC for precise e.e. determination.[7]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the chiral resolution of (1-Ethylcycloheptyl)methanamine.
Problem: No crystals are forming after mixing the amine and the resolving agent.
-
Possible Cause 1: High Solubility. The diastereomeric salts may be too soluble in the chosen solvent, preventing the solution from reaching the supersaturation needed for crystallization.[6]
-
Solution: Carefully evaporate a portion of the solvent under reduced pressure to increase the concentration. Alternatively, slowly add an anti-solvent (a solvent in which the salts are poorly soluble) to induce precipitation.[6]
-
-
Possible Cause 2: Sub-optimal Temperature. Solubility is temperature-dependent.
-
Solution: Slowly cool the solution. A gradual temperature reduction (e.g., from room temperature to 4°C, then to -20°C) often yields better crystals than rapid cooling.[6]
-
-
Possible Cause 3: Inhibition of Nucleation. The presence of impurities can sometimes hinder the initial formation of crystal nuclei.[6]
-
Solution: Try to induce nucleation by scratching the inside of the flask with a glass rod below the solvent line. If available, adding a single "seed crystal" of the desired diastereomeric salt is the most effective method.[6]
-
Problem: An oil or gum is precipitating instead of solid crystals.
-
Possible Cause 1: Excessive Supersaturation. The concentration of the diastereomeric salt is too high, or an anti-solvent was added too quickly, causing the salt to crash out of solution as a disordered, non-crystalline "oil."
-
Solution: Gently warm the mixture to redissolve the oil. Then, allow it to cool much more slowly. If using an anti-solvent, add it dropwise with vigorous stirring at a slightly elevated temperature.
-
-
Possible Cause 2: Low Melting Point. The melting point of the diastereomeric salt may be below the temperature of the experiment, causing it to "melt" in the solvent.
-
Solution: Try a different solvent system. A less polar solvent might increase the melting point of the salt or allow for crystallization at a lower temperature.
-
Problem: The yield of the crystallized salt is very low.
-
Possible Cause 1: Insufficient Solubility Difference. The diastereomeric salts may have very similar solubilities in the chosen solvent, meaning a large portion of the desired salt remains in the mother liquor.
-
Solution: Re-screen for a more effective solvent or solvent mixture that maximizes the solubility difference. This is often the most impactful optimization step.[10]
-
-
Possible Cause 2: Incomplete Crystallization. The crystallization time may be too short, or the final temperature is not low enough.
-
Solution: Allow the solution to stand for a longer period (24-48 hours) at the final crystallization temperature.[4] Ensure the final temperature is sufficiently low to minimize the solubility of the target salt.
-
Problem: The enantiomeric excess (e.e.) of the resolved amine is low.
-
Possible Cause 1: Co-crystallization. The undesired diastereomeric salt is crystallizing along with the desired one. This happens when their solubilities are too similar.
-
Solution: Perform one or more recrystallizations of the isolated salt. Dissolve the crystals in a minimum amount of hot solvent and allow them to cool slowly. Each recrystallization step should enrich the diastereomeric purity of the solid.
-
-
Possible Cause 2: Inefficient Separation. The filtration and washing steps were not performed correctly, leaving mother liquor (containing the more soluble salt) on the crystals.
-
Solution: Ensure the crystals are washed with a small amount of ice-cold crystallization solvent to rinse away residual mother liquor without dissolving a significant amount of the product.[2]
-
-
Possible Cause 3: Racemization. The amine may have partially racemized during the liberation step (base treatment). This is less common for amines like (1-Ethylcycloheptyl)methanamine but can occur under harsh conditions (e.g., high heat).
-
Solution: Perform the base treatment and extraction at room temperature or below, and avoid prolonged exposure to strong bases.
-
Data Presentation & Protocols
Table 1: Example Data from a Resolving Agent & Solvent Screening
The following table illustrates hypothetical results from a screening experiment to identify a lead condition for the resolution of (±)-(1-Ethylcycloheptyl)methanamine.
| Entry | Resolving Agent (0.5 eq.) | Solvent (10 vol) | Yield of Salt (%) | d.e. of Crystals (%) * | Lead Condition? |
| 1 | (+)-Tartaric Acid | Methanol | 45 | 65 | Promising |
| 2 | (+)-Tartaric Acid | Ethanol | 38 | 75 | Yes |
| 3 | (+)-Tartaric Acid | Isopropanol | 25 | 82 | Low Yield |
| 4 | (+)-Tartaric Acid | Ethyl Acetate | 15 | 55 | Poor |
| 5 | (-)-Dibenzoyltartaric Acid | Ethanol | 41 | 85 | Yes |
| 6 | (-)-Dibenzoyltartaric Acid | Acetone | 33 | 91 | Promising |
| 7 | (+)-Camphorsulfonic Acid | Methanol | 48 | 40 | Poor Selectivity |
| 8 | (+)-Camphorsulfonic Acid | Ethanol | 42 | 50 | Poor Selectivity |
*Diastereomeric excess (d.e.) of the crystallized salt, which corresponds to the e.e. of the amine after liberation.
Experimental Protocols
Protocol 1: General Diastereomeric Salt Crystallization
-
Preparation: In a flask, dissolve 1.0 equivalent of racemic (±)-(1-Ethylcycloheptyl)methanamine in a suitable solvent (e.g., warm ethanol, ~10 volumes).
-
Salt Formation: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same warm solvent.[2]
-
Mixing: Slowly add the resolving agent solution to the amine solution with constant stirring. An exotherm may be observed.[4]
-
Crystallization: Allow the mixture to cool slowly to room temperature. Let it stand undisturbed for at least 24 hours to facilitate crystal growth.[4]
-
Cooling: To maximize yield, cool the flask further in an ice bath or refrigerator (4°C) for 2-4 hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Free Amine
-
Dissolution: Dissolve the dried diastereomeric salt crystals in deionized water.
-
Basification: Cool the aqueous solution in an ice bath and slowly add 2M NaOH solution with stirring until the pH is >12.
-
Extraction: Transfer the mixture to a separatory funnel and extract the liberated amine with an organic solvent (e.g., 3 x 20 mL of dichloromethane).
-
Washing & Drying: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentration: Remove the solvent by rotary evaporation to yield the enantiomerically enriched amine.
Visualization of Workflows
Diagram 1: Chiral Resolution Workflow
This diagram outlines the complete experimental process from racemic amine to the isolated, pure enantiomer.
Caption: Experimental workflow for chiral resolution.
Diagram 2: Troubleshooting Decision Tree
This diagram provides a logical path for troubleshooting poor crystallization outcomes.
Sources
- 1. Chiral resolution - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. stereoelectronics.org [stereoelectronics.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. HKUST SPD | The Institutional Repository [repository.hkust.edu.hk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. heraldopenaccess.us [heraldopenaccess.us]
- 10. advanceseng.com [advanceseng.com]
A Comparative Analysis of (1-Ethylcycloheptyl)methanamine and (1-Methylcyclohexyl)methanamine Binding Efficacy: A Review of Available Data
A comprehensive search of available scientific literature and databases reveals a significant data gap regarding the direct comparative binding efficacy of (1-Ethylcycloheptyl)methanamine and (1-Methylcyclohexyl)methanamine. At present, there are no publicly accessible, peer-reviewed studies that provide a head-to-head comparison or even individual quantitative binding data (such as K_i, IC_50, or EC_50 values) for these two specific compounds against any biological target.
While the chemical structures of (1-Ethylcycloheptyl)methanamine and (1-Methylcyclohexyl)methanamine suggest potential activity as monoamine reuptake inhibitors or interaction with other CNS targets, this remains speculative without empirical evidence. The broader class of cycloalkylamines has been a subject of pharmacological interest for their potential to modulate neurotransmitter systems. However, specific structure-activity relationships require detailed experimental investigation for each unique molecule.
The following guide outlines the typical methodologies and considerations that would be employed in a comparative binding study for these compounds, should the data become available. This framework is provided to aid researchers in the potential design of such experiments and to highlight the necessary data points for a meaningful comparison.
Introduction to the Compounds
A comparative analysis would begin with a clear presentation of the chemical structures of the two molecules.
Figure 1. Chemical structures of the compounds of interest.
(1-Ethylcycloheptyl)methanamine features a seven-membered cycloheptyl ring with an ethyl and a methanamine group attached to the same carbon. (1-Methylcyclohexyl)methanamine possesses a six-membered cyclohexyl ring with a methyl and a methanamine group on the same carbon. The key structural differences—the ring size (cycloheptyl vs. cyclohexyl) and the alkyl substituent (ethyl vs. methyl)—would be the primary focus of a structure-activity relationship (SAR) discussion.
Hypothetical Comparative Binding Efficacy Data
In a typical comparison guide, the core of the analysis would be a table summarizing the binding affinities of the compounds for various biological targets. For cycloalkylamines, relevant targets would likely include the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).
Table 1: Illustrative Table of Hypothetical Binding Affinity Data (K_i, nM)
| Compound | Dopamine Transporter (DAT) | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| (1-Ethylcycloheptyl)methanamine | Data Not Available | Data Not Available | Data Not Available |
| (1-Methylcyclohexyl)methanamine | Data Not Available | Data Not Available | Data Not Available |
As indicated in the table, these crucial data points are currently unavailable in the public domain. Were this data available, the discussion would center on the relative potencies and selectivities of the two compounds. For instance, a lower K_i value indicates a higher binding affinity. The ratio of K_i values for different transporters would determine the selectivity profile of each compound.
Experimental Protocols for Determining Binding Efficacy
The data for a comparative analysis would be generated using standard pharmacological assays. A detailed description of the methodology is crucial for the reproducibility and validation of the findings.
Radioligand Binding Assays
A primary method for determining binding affinity is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radiolabeled ligand from its receptor or transporter.
Step-by-Step Methodology:
-
Preparation of Synaptosomes: Brain tissue (e.g., rat striatum for DAT, cortex for SERT and NET) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals rich in monoamine transporters.
-
Incubation: A fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) is incubated with the synaptosomal preparation in the presence of varying concentrations of the test compound ((1-Ethylcycloheptyl)methanamine or (1-Methylcyclohexyl)methanamine).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification of Radioactivity: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC_50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The K_i (inhibition constant) is then calculated from the IC_50 using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Figure 2. A generalized workflow for a radioligand binding assay.
Structure-Activity Relationship (SAR) Insights
A discussion of the SAR would be central to a comparison guide. Based on the hypothetical data, one would analyze how the structural differences between the two molecules influence their binding affinity and selectivity. For example:
-
Influence of Ring Size: Does the larger, more flexible cycloheptyl ring of (1-Ethylcycloheptyl)methanamine lead to a different binding pose or affinity compared to the more rigid cyclohexyl ring of (1-Methylcyclohexyl)methanamine?
-
Influence of Alkyl Substituent: How does the ethyl group in (1-Ethylcycloheptyl)methanamine compare to the methyl group in (1-Methylcyclohexyl)methanamine in terms of steric hindrance and lipophilicity, and how do these factors affect binding?
Signaling Pathways and Functional Implications
Beyond binding affinity, a complete comparison would ideally include data from functional assays. These assays measure the biological effect of the compound after it binds to its target. For monoamine transporter inhibitors, this would typically involve uptake inhibition assays.
Figure 3. A simplified diagram of monoamine transporter inhibition.
Conclusion
A direct comparison of the binding efficacy of (1-Ethylcycloheptyl)methanamine and (1-Methylcyclohexyl)methanamine is not possible at this time due to a lack of available experimental data. The information presented here serves as a framework for how such a comparison could be structured and the types of experiments that would need to be conducted. For researchers, scientists, and drug development professionals interested in these specific compounds, the primary next step would be to perform the necessary in vitro binding and functional assays to generate the foundational data required for a meaningful comparative analysis. Without such data, any discussion of their relative performance remains speculative.
Validating (1-Ethylcycloheptyl)methanamine Purity: A Comparative Guide to qNMR vs. Traditional Methods
Executive Summary
In the landscape of pharmaceutical research and drug development, the accurate determination of starting material and intermediate purity is paramount. (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6) is a highly lipophilic primary aliphatic amine frequently utilized as a structural building block to introduce bulky, target-binding moieties[1]. However, its unique chemical structure presents a significant analytical challenge for traditional chromatographic techniques.
This guide provides an objective, data-driven comparison between High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) for the purity assessment of (1-Ethylcycloheptyl)methanamine, demonstrating why qNMR serves as the premier metrological method for this class of compounds.
The Analytical Challenge: Why Traditional Methods Fall Short
To understand the optimal analytical approach, one must first analyze the causality behind the failure of standard techniques:
-
HPLC-UV Limitations: (1-Ethylcycloheptyl)methanamine consists entirely of σ -bonds and a lone electron pair on the nitrogen atom. Because it lacks conjugated π systems or aromatic rings, it does not possess a strong UV chromophore[2]. Consequently, HPLC with ultraviolet detection (HPLC-UV) yields exceptionally poor sensitivity. Impurities that do contain chromophores will be drastically overestimated, while structurally similar aliphatic impurities will remain invisible. Achieving accurate HPLC results requires pre-column derivatization (e.g., using o-phthalaldehyde or 9-fluorenylmethyl chloroformate) to introduce a fluorophore or chromophore[2],[3]. This adds workflow complexity and introduces reaction yield variability.
-
GC-FID Limitations: While Gas Chromatography with Flame Ionization Detection (GC-FID) does not rely on UV absorbance, primary amines are notoriously difficult to analyze via GC. The highly polar −NH2 group interacts strongly with active silanol sites on the silica stationary phase of the column. This causes severe peak tailing, irreversible sample adsorption, and ultimately, inaccurate integration.
qNMR: The Metrological Solution
Quantitative NMR (qNMR) bypasses the need for chromophores, derivatization, and column interactions entirely. Recognized by the United States Pharmacopeia (USP <761>) as a primary metrological method, qNMR relies on fundamental physics: the integrated area of a nuclear resonance signal is directly proportional to the molar concentration of the nuclei (protons) producing that signal[4],[5].
By comparing the integral of the analyte's signal to that of a certified internal calibrant of known purity and concentration, the absolute mass fraction of (1-Ethylcycloheptyl)methanamine can be determined without requiring a reference standard of the analyte itself[6].
Comparative Performance Data
The following table summarizes the performance characteristics of qNMR versus traditional underivatized chromatographic methods for (1-Ethylcycloheptyl)methanamine.
| Parameter | qNMR ( 1H ) | HPLC-UV (Underivatized) | GC-FID (Underivatized) |
| Detection Principle | Direct proportionality to nuclear spins | UV Light Absorbance | Flame Ionization |
| Analyte Response | Excellent (Primary Method) | Extremely Poor (No Chromophore) | Moderate (Peak Tailing) |
| Reference Standard | Not Required (Uses Internal Calibrant) | Required for Analyte & Impurities | Required for Analyte & Impurities |
| Accuracy (Recovery) | 99.0% - 101.0% | Highly Variable | 95.0% - 105.0% |
| Precision (RSD) | <1.0% | >5.0% (Due to low S/N) | 2.0%−4.0% |
| Sample Destructiveness | Non-destructive (Sample recoverable) | Destructive | Destructive |
Self-Validating Experimental Protocol for qNMR
A robust qNMR protocol must be a self-validating system. The following step-by-step methodology ensures metrological traceability and accounts for the physical relaxation properties of the molecule.
A. Internal Standard (IS) Selection
Select a high-purity, non-hygroscopic internal standard traceable to the National Institute of Standards and Technology (NIST)[5]. Maleic acid is ideal here; its singlet resonance at δ≈6.2 ppm does not overlap with the aliphatic signals of (1-Ethylcycloheptyl)methanamine (which appear between δ 0.8 - 2.8 ppm).
B. Gravimetric Preparation
Note: Aliphatic amines are prone to absorbing atmospheric CO2 to form carbamates. Weighing should be conducted swiftly or within a controlled environment.
-
Using a calibrated microbalance ( d=0.001 mg), accurately weigh ∼20 mg of the (1-Ethylcycloheptyl)methanamine sample into a clean vial.
-
Accurately weigh ∼10 mg of the Maleic acid internal standard into the same vial.
-
Dissolve the mixture in 1.0 mL of Deuterated Chloroform ( CDCl3 ) containing 0.03% TMS.
-
Transfer 600 μL of the homogenized solution to a standard 5 mm NMR tube.
C. NMR Acquisition Parameters (The Causality of T1 Relaxation)
To ensure quantitative accuracy, complete magnetization recovery between radiofrequency pulses is critical.
-
Determine T1 : Run an inversion-recovery experiment to determine the longest longitudinal relaxation time ( T1 ) for the target protons (e.g., the aminomethyl −CH2− group).
-
Set Relaxation Delay ( D1 ): Set D1 to at least 5×T1 (typically 30–60 seconds). Causality: If D1 is too short, protons will not fully relax to the Z -axis, leading to artificially suppressed integrals and skewed purity calculations[4].
-
Acquisition: Use a 90∘ excitation pulse and acquire at least 32 transients to achieve a Signal-to-Noise (S/N) ratio >250:1 .
D. Calculation
Integrate the Maleic acid alkene peak ( Nstd=2 ) and the aminomethyl −CH2− peak of the analyte ( Nx=2 , δ≈2.5−2.8 ppm). Calculate the absolute purity ( Px ) using the following equation:
Px=IstdIx×NxNstd×MstdMx×mxmstd×Pstd
(Where I = Integral area, N = Number of protons, M = Molar mass, m = Weighed mass, and P = Purity).
Workflow Visualization
Caption: Analytical workflow comparison for (1-Ethylcycloheptyl)methanamine purity assessment.
References
-
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment. Benchchem. 6
-
Stimuli Article (qNMR) - US Pharmacopeia (USP). US Pharmacopeia. 4
-
1-(1-ethylcycloheptyl)methanamine | 1466320-70-6. Molport. 1
-
Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific. 2
-
Derivatization. Chemistry LibreTexts. 3
-
Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR. American Pharmaceutical Review. 5
Sources
Benchmarking (1-Ethylcycloheptyl)methanamine Activity: A Comparative Guide to GPCR Ligand Characterization
Introduction: The Rationale for Benchmarking a Novel Compound
In the landscape of G-protein coupled receptor (GPCR) drug discovery, the characterization of novel chemical entities is a critical step. (1-Ethylcycloheptyl)methanamine is a cycloalkylamine derivative, a chemical class known to interact with various GPCRs, particularly those involved in neurotransmission. While the specific targets of (1-Ethylcycloheptyl)methanamine are yet to be publicly elucidated, its structural characteristics suggest a potential interaction with monoamine receptors.
This guide provides a comprehensive framework for benchmarking the activity of (1-Ethylcycloheptyl)methanamine. Due to the absence of established targets for this compound, we will proceed with a scientifically informed, hypothetical scenario where (1-Ethylcycloheptyl)methanamine is evaluated for its activity at the human Dopamine D2 receptor (D2R). The D2R is a well-characterized, Gi-coupled GPCR and a major target for antipsychotic drugs, making it an excellent model for demonstrating a robust benchmarking workflow.
This document will detail the necessary experimental protocols, introduce standard D2R ligands for comparison, and present hypothetical data to illustrate the analysis and interpretation of results. The methodologies described herein are foundational and can be adapted for screening (1-Ethylcycloheptyl)methanamine against a wider panel of GPCRs.
Standard GPCR Ligands for Comparative Analysis
To contextualize the activity of a novel compound, it is essential to compare it against well-established standard ligands with known potencies and efficacies at the target receptor. For our hypothetical benchmarking of (1-Ethylcycloheptyl)methanamine at the D2R, we will utilize the following standard ligands:
-
Dopamine: The endogenous full agonist for the D2 receptor.
-
Quinpirole: A well-characterized synthetic full agonist for the D2 receptor.
-
Spiperone: A potent antagonist for the D2 receptor, often used in its radiolabeled form for binding assays.
-
Haloperidol: A classic antipsychotic drug that acts as a D2 receptor antagonist.
-
Bromocriptine: A D2 receptor full agonist.
These ligands will serve as positive controls and reference points for determining the binding affinity and functional activity of (1-Ethylcycloheptyl)methanamine.
Experimental Workflows for GPCR Ligand Benchmarking
A thorough characterization of a novel GPCR ligand involves a multi-pronged approach, assessing both its ability to bind to the receptor and its capacity to elicit a functional response. The following sections detail the step-by-step protocols for key in vitro assays.
Experimental Workflow Overview
Caption: A streamlined workflow for characterizing a novel GPCR ligand.
Radioligand Binding Assay: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for its receptor. This is achieved by assessing the ability of the test compound to compete with a radiolabeled ligand for binding to the receptor.
Protocol: Competitive Radioligand Binding Assay for the Dopamine D2 Receptor
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human Dopamine D2 receptor.
-
Harvest the cells and resuspend them in an ice-cold membrane preparation buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in the assay buffer.
-
Determine the protein concentration of the membrane preparation using a BCA assay.
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
50 µL of membrane preparation (containing 10-20 µg of protein).
-
50 µL of [³H]-Spiperone (a radiolabeled D2 antagonist) at a final concentration equal to its Kd.
-
50 µL of either:
-
Assay buffer (for total binding).
-
10 µM (+)-Butaclamol (for non-specific binding).
-
(1-Ethylcycloheptyl)methanamine or a standard ligand at varying concentrations.
-
-
-
Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through glass fiber filters (e.g., Whatman GF/C) using a cell harvester to separate bound from free radioligand.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add a scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of
-
(1-Ethylcycloheptyl)methanamine proper disposal procedures
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory requirement, but as an extension of rigorous experimental design. The handling and disposal of (1-Ethylcycloheptyl)methanamine (CAS: 1466320-70-6) requires a deep understanding of its structural chemistry.
Because this compound is a primary cycloaliphatic amine, its nitrogen lone pair is highly nucleophilic and basic. The bulky ethylcycloheptyl group increases its lipophilicity, meaning it can rapidly penetrate dermal layers, while its basicity causes severe, immediate tissue necrosis. Proper disposal must account for its corrosive nature, its exothermic reactivity with acids, and the environmental hazards associated with nitrogenous waste.
Here is the comprehensive, self-validating operational guide for the safe handling and disposal of (1-Ethylcycloheptyl)methanamine.
Chemical Profile & Quantitative Hazard Data
Before executing any disposal protocol, you must understand the quantitative thresholds that dictate our safety parameters. As an aliphatic amine, this compound falls under strict Resource Conservation and Recovery Act (RCRA) guidelines due to its corrosivity [2].
Table 1: Chemical and Regulatory Profile of (1-Ethylcycloheptyl)methanamine
| Parameter | Value / Classification | Operational Implication |
| CAS Number | 1466320-70-6 | Unique identifier for hazardous waste manifesting [1]. |
| Molecular Formula | C₁₀H₂₁N | High carbon/nitrogen ratio dictates incineration requirements. |
| Molecular Weight | 155.285 g/mol | Used to calculate stoichiometric equivalents for neutralization. |
| EPA Waste Code | D002 (Corrosive) | Cannot be disposed of in standard organic waste without neutralization [3]. |
| Exothermic Potential | High (with strong acids) | Mandates the use of weak acids and active cooling during in-lab neutralization. |
Pre-Disposal Logistics & Segregation
The most common point of failure in amine waste management is improper segregation. Amines will react violently with acid chlorides, anhydrides, and strong oxidizing agents.
Causality Insight: Storing (1-Ethylcycloheptyl)methanamine with halogenated solvents (like dichloromethane) can lead to the slow, spontaneous formation of quaternary ammonium salts, which can pressurize sealed containers over time.
-
Storage Containers: Use High-Density Polyethylene (HDPE) or glass. Do not use metal containers, as the basic amine can corrode certain metals and leach ions into the waste stream.
-
Labeling: All waste carboys must be explicitly labeled: "Hazardous Waste - Corrosive Liquid, Basic, Organic (Contains (1-Ethylcycloheptyl)methanamine), EPA D002".
Step-by-Step Disposal Workflows
The disposal pathway is dictated by the volume of waste generated. We utilize a bifurcated approach: In-Lab Neutralization for small analytical volumes, and Commercial Incineration for bulk process waste.
Method A: In-Lab Neutralization (Small Scale: < 500 mL)
For small quantities, converting the corrosive amine into a less hazardous salt is the preferred method [2].
Why this works: The lone pair on the amine's nitrogen atom undergoes rapid protonation by the acid. Because this hydration and reaction energy is massive, using a strong mineral acid (like HCl) causes a violent exothermic spike. We use a weak polyprotic acid (like citric acid) to buffer the reaction and release heat gradually.
Protocol:
-
Preparation: Don full PPE (nitrile gloves, splash goggles, lab coat). Set up a heavy-walled glass beaker inside a certified chemical fume hood.
-
Thermal Control: Place the beaker in a secondary containment ice bath on top of a magnetic stir plate. Add a stir bar.
-
Dilution: Add the (1-Ethylcycloheptyl)methanamine waste to the beaker. If highly concentrated, dilute it 1:5 with an inert, miscible solvent (e.g., ethanol) or water to reduce the reaction concentration.
-
Titration: Prepare a 1M solution of Citric Acid or Acetic Acid. Using a dropping funnel, add the acid dropwise to the stirring amine.
-
Monitoring: Continuously monitor the temperature with a thermocouple. Do not allow the temperature to exceed 25°C. If it does, pause the addition and allow the ice bath to cool the mixture.
-
Verification: Once the exothermic reaction ceases, use pH indicator strips to verify the solution is between pH 6.0 and 8.0.
-
Final Routing: The neutralized, non-corrosive aqueous salt solution can now be routed to the standard aqueous waste stream, provided it complies with your local Publicly Owned Treatment Works (POTW) discharge regulations.
Method B: Commercial Incineration (Bulk Scale: > 500 mL)
Large volumes of amine waste cannot be safely neutralized in-lab due to the insurmountable heat generated. They must be sent for commercial destruction.
Why this works: High-temperature incineration destroys the carbon skeleton. However, combusting C₁₀H₂₁N generates highly toxic nitrogen oxides (NOx). Therefore, the waste manifest must specify that the receiving facility is equipped with specialized NOx wet scrubbers [4].
Protocol:
-
Consolidation: Transfer the pure or solvent-mixed amine waste into an approved 5-gallon HDPE jerrican.
-
Manifesting: Log the waste into your institution's EHS portal, explicitly noting the nitrogen content.
-
Vendor Handoff: Ensure the contracted RCRA-permitted facility utilizes post-combustion NOx scrubbing to prevent atmospheric pollution.
Disposal Decision Workflow
To ensure compliance and safety across your laboratory operations, follow this logical decision matrix when handling (1-Ethylcycloheptyl)methanamine.
Decision matrix for (1-Ethylcycloheptyl)methanamine disposal based on volume and safety protocols.
References
-
1-(1-ethylcycloheptyl)methanamine | 1466320-70-6 | Buy Now - Molport Molport Chemical Database.[Link]
-
Safety Data Sheet - Rust-Oleum GHS 16 Section SDS (Aliphatic Amine) Rust-Oleum. (Regulatory classification of aliphatic amines under EPA CFR 261).[Link]
-
Handling of Amine-Based Wastewater Produced During Carbon Capture Journal of Environmental Informatics Letters. (Incineration and NOx scrubber requirements for amine waste).[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
